(Rac)-Baxdrostat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26) |
InChI Key |
VDEUDSRUMNAXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Baxdrostat: A Technical Guide to the Mechanism of Action of a Selective Aldosterone Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Baxdrostat (formerly CIN-107 or RO6836191) is a potent, competitive, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis. Its mechanism of action centers on reducing aldosterone levels, a primary driver of sodium and water retention, which contributes to elevated blood pressure. A defining characteristic of Baxdrostat is its high selectivity for aldosterone synthase over the homologous enzyme 11β-hydroxylase (CYP11B1), which is crucial for cortisol production. This selectivity allows for significant reductions in aldosterone and blood pressure without adversely affecting cortisol levels, thereby avoiding the risks associated with adrenal insufficiency. This document provides a detailed overview of the molecular mechanism, pharmacodynamic effects, and the experimental basis for characterizing Baxdrostat.
Core Mechanism of Action
Baxdrostat exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of aldosterone synthase. This enzyme, located in the zona glomerulosa of the adrenal cortex, is responsible for the conversion of 11-deoxycorticosterone to aldosterone. By blocking this pathway, Baxdrostat effectively decreases the production of aldosterone.[1][2]
The consequences of reduced aldosterone levels include:
-
Decreased sodium and water reabsorption in the kidneys.
-
A subsequent reduction in blood volume.
-
Lowering of blood pressure.[1]
This targeted intervention in the Renin-Angiotensin-Aldosterone System (RAAS) addresses a key pathophysiological driver in many forms of hypertension, particularly treatment-resistant hypertension where aldosterone excess is common.[3]
Signaling Pathway and Molecular Target
Baxdrostat's action is precisely located at the terminal end of the adrenal steroidogenesis pathway. The diagram below illustrates this pathway, highlighting the selective inhibition of CYP11B2 and the preservation of the parallel cortisol synthesis pathway.
Quantitative Data: Potency, Selectivity, and Clinical Efficacy
The therapeutic viability of Baxdrostat is underpinned by its potent inhibition of CYP11B2 and its remarkable selectivity over CYP11B1. This has been quantified in both in vitro assays and numerous clinical trials.
In Vitro Potency and Selectivity
Baxdrostat is a competitive inhibitor of aldosterone synthase. Its high selectivity is a key differentiator from earlier-generation inhibitors, which carried a risk of cortisol suppression.[3][4]
| Parameter | Enzyme | Value | Reference |
| Ki (Inhibitor Constant) | CYP11B2 (Aldosterone Synthase) | 13 nM | [5][6] |
| Selectivity Ratio | CYP11B1 / CYP11B2 | >100-fold | [5][7][8] |
Clinical Pharmacodynamic Effects (Phase 2 & 3 Data)
Clinical trials have consistently demonstrated a dose-dependent reduction in both blood pressure and aldosterone levels, with a corresponding increase in plasma renin activity, confirming on-target engagement. Crucially, cortisol levels remain unaffected.
Table 2: Blood Pressure Reductions in Patients with Resistant Hypertension
| Trial | Dose | Placebo-Adjusted Systolic BP Reduction | Reference |
|---|---|---|---|
| BrigHTN (Phase 2) | 0.5 mg | -11.0 mmHg | [7][9] |
| 1.0 mg | -16.4 mmHg | [7][9] | |
| 2.0 mg | -20.3 mmHg (absolute reduction) | [7][9] | |
| BaxHTN (Phase 3) | 1.0 mg | -8.7 mmHg | [10] |
| 2.0 mg | -9.8 mmHg | [10] |
| Bax24 (Phase 3) | 2.0 mg | -14.0 mmHg (24-hr ambulatory SBP) |[4] |
Table 3: Key Biomarker Changes from the BrigHTN Trial
| Parameter | 0.5 mg Dose | 1.0 mg Dose | 2.0 mg Dose | Reference |
|---|---|---|---|---|
| Change in Serum Aldosterone | -3.0 ng/dL | Not Reported | -4.9 ng/dL | |
| Change in Plasma Renin Activity | +3.6 ng/mL/hr | +5.0 ng/mL/hr | +13.8 ng/mL/hr |
| Change in Serum Cortisol | No significant reduction | No significant reduction | No significant reduction | |
Experimental Protocols and Methodologies
The characterization of Baxdrostat's mechanism of action relies on specific and validated experimental procedures, from in vitro enzyme kinetics to large-scale clinical trials.
In Vitro Enzyme Inhibition Assay for Selectivity Determination
Objective: To determine the inhibitor constant (Ki) of Baxdrostat for human CYP11B2 and CYP11B1 to establish potency and selectivity.
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes are expressed in a suitable host system (e.g., V79 Chinese hamster lung cells).
-
Substrate: A specific substrate for the enzymes, such as 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1), is used.
-
Incubation: The recombinant enzymes are incubated in a buffer system with varying concentrations of the substrate and Baxdrostat.
-
Reaction: The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Quantification: The reaction is stopped, and the product (e.g., aldosterone or cortisol) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Enzyme kinetics are analyzed using Michaelis-Menten plots and appropriate models (e.g., Cheng-Prusoff equation) to calculate the IC50 and Ki values.
-
Selectivity Calculation: The selectivity ratio is determined by dividing the Ki for CYP11B1 by the Ki for CYP11B2.
Clinical Trial Protocol Summary: The BrigHTN Phase 2 Study
Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 248 patients with blood pressure not controlled despite being on stable doses of at least three antihypertensive agents, including a diuretic.
-
Intervention: Patients were randomized to receive once-daily oral Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a placebo for 12 weeks.
-
Primary Endpoint: Change from baseline in systolic blood pressure.
-
Secondary Endpoints: Change in diastolic blood pressure, and changes in plasma aldosterone and renin activity.
-
Safety Monitoring: Included monitoring of serum potassium and cortisol levels to assess for hyperkalemia and adrenal insufficiency, respectively.
Logical Framework of Action
The clinical benefits of Baxdrostat are a direct result of its precise molecular action, flowing through a clear cause-and-effect pathway from enzyme inhibition to physiological response.
Conclusion
(Rac)-Baxdrostat operates via a highly specific and potent mechanism of action: the selective inhibition of aldosterone synthase (CYP11B2). This targeted approach allows for effective reduction of aldosterone levels and, consequently, blood pressure, without impacting the critical cortisol synthesis pathway. The robust quantitative data from in vitro studies and large-scale clinical trials confirm its efficacy and safety profile, positioning Baxdrostat as a promising therapeutic agent for patient populations with hypertension driven by aldosterone excess.
References
- 1. Aldosterone synthase inhibition with LCI699: a proof-of-concept study in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Aldosterone synthase inhibitor(Target Medicals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(Rac)-Baxdrostat: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Elevated aldosterone levels are a significant contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. By specifically targeting aldosterone production, Baxdrostat offers a novel therapeutic approach for treatment-resistant hypertension and related conditions. This document provides an in-depth technical overview of the discovery, mechanism of action, and chemical synthesis of this compound, compiling key quantitative data and detailed experimental methodologies for the scientific community.
Discovery and Rationale
The discovery of Baxdrostat was driven by the need for a novel antihypertensive agent that could overcome the limitations of existing therapies, particularly for patients with treatment-resistant hypertension.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and aldosterone, its terminal hormone, plays a central role in sodium and water retention.[2] While mineralocorticoid receptor (MR) antagonists exist, they can be associated with side effects such as hyperkalemia and hormonal disturbances.[3] Baxdrostat was developed as a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis.[3] This targeted approach aims to reduce aldosterone levels directly at their source, thereby offering a more specific and potentially better-tolerated treatment option.[2]
Baxdrostat, also known as CIN-107, has demonstrated high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[3] This selectivity is crucial for avoiding the adrenal insufficiency that can be associated with non-selective inhibitors.
Mechanism of Action
Baxdrostat exerts its therapeutic effect by potently and selectively inhibiting the enzyme aldosterone synthase (CYP11B2).[3] This enzyme is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[3] It catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process. By inhibiting CYP11B2, Baxdrostat effectively blocks the production of aldosterone, leading to a dose-dependent reduction in plasma and urine aldosterone levels.[3] This, in turn, reduces sodium and water reabsorption in the kidneys, resulting in lower blood pressure.[2]
The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 ensures that the production of cortisol, a vital glucocorticoid, is not significantly affected at therapeutic doses.[3]
Signaling Pathway of Aldosterone Synthesis and Inhibition by Baxdrostat
References
(Rac)-Baxdrostat Enantiomers: A Technical Deep Dive into Stereoselective Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of the enantiomers of (Rac)-Baxdrostat, a potent and selective inhibitor of aldosterone synthase (CYP11B2). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the stereospecificity of Baxdrostat's mechanism of action.
Baxdrostat, also known as CIN-107 and formerly RO6836191, has emerged as a promising therapeutic agent for treatment-resistant hypertension.[1][2] Its efficacy stems from the targeted inhibition of aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the final step of aldosterone synthesis.[1][3] Elevated aldosterone levels are a known contributor to hypertension and cardiovascular disease. By selectively blocking this enzyme, Baxdrostat reduces aldosterone production without significantly affecting cortisol levels, a crucial advantage over less selective inhibitors.[1][4]
Stereoselectivity of Biological Activity
Baxdrostat is the (R)-enantiomer of the racemic compound. Preclinical studies have demonstrated that the inhibitory activity against aldosterone synthase resides almost exclusively in the (R)-enantiomer.
Table 1: Comparative Inhibitory Activity of Baxdrostat Enantiomers against Aldosterone Synthase (CYP11B2)
| Compound | Enantiomer | Aldosterone Synthase (CYP11B2) Inhibition (Ki, nmol/L) | Selectivity over 11β-Hydroxylase (CYP11B1) |
| Baxdrostat | (R) | 13 | >100-fold |
| (S) | Data not publicly available, inferred to be significantly less active | Not applicable |
Data sourced from Bogman et al., 2017.[4] The activity of the (S)-enantiomer is not explicitly quantified in the primary literature but is understood to be negligible based on the development of the (R)-enantiomer as the therapeutic agent.
The profound difference in activity between the enantiomers underscores the critical importance of stereochemistry in the interaction between Baxdrostat and the active site of the CYP11B2 enzyme.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
The determination of the inhibitory potency (Ki) of Baxdrostat enantiomers against human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) was performed as described in preclinical studies.[4]
Objective: To quantify the inhibitory constant (Ki) of each enantiomer for CYP11B2 and CYP11B1.
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., baculovirus-infected insect cells or E. coli).
-
Substrate: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
Incubation: The enzymes were incubated with the substrate and varying concentrations of the test compounds (Baxdrostat enantiomers).
-
Detection: The formation of the product (aldosterone for CYP11B2 and cortisol for CYP11B1) was quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibitory constant (Ki) was calculated using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, from the IC50 values obtained at different substrate concentrations.
Chiral Separation of this compound
The separation of the (R)- and (S)-enantiomers of Baxdrostat is a crucial step for their individual biological evaluation. While specific details for Baxdrostat are proprietary, a general workflow for chiral separation using High-Performance Liquid Chromatography (HPLC) is outlined below.
Objective: To isolate the individual (R)- and (S)-enantiomers from the racemic mixture.
Methodology:
-
Stationary Phase: A chiral stationary phase (CSP) capable of enantioselective interaction is used. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase: An optimized mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is used to achieve separation.
-
Detection: A UV detector is commonly used to monitor the elution of the enantiomers.
-
Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected.
-
Purity Analysis: The enantiomeric purity of the collected fractions is confirmed using analytical chiral HPLC.
Visualizing the Mechanism and Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and Baxdrostat's Point of Intervention
Caption: Baxdrostat inhibits Aldosterone Synthase (CYP11B2).
Experimental Workflow for Enantiomer Activity Assessment
Caption: Workflow for evaluating enantiomer bioactivity.
Conclusion
The biological activity of Baxdrostat is highly stereospecific, with the (R)-enantiomer being the potent inhibitor of aldosterone synthase. This technical guide provides a foundational understanding of this stereoselectivity, supported by available quantitative data and outlined experimental methodologies. Further research and public disclosure of the inhibitory activity of the (S)-enantiomer would provide a more complete picture of the structure-activity relationship. The continued development of Baxdrostat underscores the importance of chiral chemistry in modern drug design for achieving targeted and selective pharmacological effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (Rac)-Baxdrostat: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting the final step in aldosterone synthesis, Baxdrostat offers a novel therapeutic approach for managing conditions associated with aldosterone excess, most notably treatment-resistant and uncontrolled hypertension. Its high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, a significant limitation of earlier-generation aldosterone synthase inhibitors. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Introduction
Hypertension is a leading preventable cause of cardiovascular disease, stroke, and kidney failure worldwide. A significant subset of hypertensive patients remains uncontrolled despite treatment with multiple antihypertensive agents, a condition known as resistant hypertension. Elevated aldosterone levels are increasingly recognized as a key contributor to the pathophysiology of resistant hypertension, driving sodium and water retention, endothelial dysfunction, and fibrosis.[1][2] Baxdrostat emerges as a promising therapeutic agent by directly inhibiting aldosterone production at its source.[3][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the pharmacological properties of this compound.
Mechanism of Action
Baxdrostat is a competitive inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[3][5] This inhibition leads to a dose-dependent reduction in plasma and urine aldosterone concentrations.[6] Due to its high selectivity, Baxdrostat does not significantly affect the activity of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[1][7] This selective mode of action is crucial for avoiding the adrenal insufficiency and other steroidogenic adverse effects associated with non-selective inhibitors.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Baxdrostat's Point of Intervention
Caption: Baxdrostat inhibits CYP11B2, blocking aldosterone synthesis.
Selectivity Profile
The selectivity of Baxdrostat for CYP11B2 over CYP11B1 is a key feature that distinguishes it from earlier aldosterone synthase inhibitors. Preclinical and early clinical studies have demonstrated a high selectivity ratio, which translates to a minimal effect on cortisol production.
| Target Enzyme | Inhibition Parameter | Value | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |
| Aldosterone Synthase (CYP11B2) | Ki | 13 nM | - | [5] |
| 11β-hydroxylase (CYP11B1) | Ki | >1300 nM | >100-fold | [5][8] |
Note: While a comprehensive screen against a wider panel of CYP enzymes and other potential off-targets is not publicly available in full detail, the existing data strongly support the high selectivity of Baxdrostat for CYP11B2. In a Phase 1 study, increases in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol, which would indicate off-target CYP11B1 inhibition, were only observed at a high dose of ≥90 mg.[9]
Pharmacokinetics
The pharmacokinetic profile of Baxdrostat supports once-daily oral administration.
| Parameter | Value | Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Healthy Volunteers | [6] |
| Mean Half-life (t1/2) | 26 - 31 hours | Healthy Volunteers | [6] |
| Dose Proportionality | Plasma levels increase proportionally with ascending doses | Healthy Volunteers | [6] |
| Effect of Renal Impairment | No significant impact on systemic exposure or clearance | Patients with varying degrees of renal function | [7] |
Pharmacodynamics
Baxdrostat demonstrates a clear dose-dependent effect on the RAAS, consistent with its mechanism of action.
| Parameter | Effect | Dose | Population | Reference |
| Plasma Aldosterone | Dose-dependent reduction (approx. 51-73% on day 10) | ≥1.5 mg | Healthy Volunteers | [6] |
| Plasma Cortisol | No meaningful impact | Multiple doses | Healthy Volunteers | [6] |
| Plasma Sodium | Mild dose-dependent decreases | Multiple doses | Healthy Volunteers | [6] |
| Plasma Potassium | Mild dose-dependent increases | Multiple doses | Healthy Volunteers | [6] |
Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy of Baxdrostat in lowering blood pressure in patients with resistant and uncontrolled hypertension.
Phase 2 BrigHTN Trial (NCT04519658)
| Parameter | Placebo | 0.5 mg Baxdrostat | 1 mg Baxdrostat | 2 mg Baxdrostat | Reference |
| Change in Systolic Blood Pressure (mmHg) | -9.4 | -12.1 | -17.5 | -20.3 | [1] |
| Placebo-Adjusted Change in SBP (mmHg) | - | -2.7 | -8.1 (p=0.003) | -11.0 (p<0.001) | [1] |
| Change in Diastolic Blood Pressure (mmHg) | - | - | - | -5.2 (secondary endpoint met) | [3] |
Phase 3 BaxHTN Trial (NCT06034743)
| Parameter | Placebo | 1 mg Baxdrostat | 2 mg Baxdrostat | Reference |
| Absolute Reduction in Seated SBP (mmHg) | -5.8 | -14.5 | -15.7 | [2] |
| Placebo-Adjusted Reduction in Seated SBP (mmHg) | - | -8.7 (p<0.001) | -9.8 (p<0.001) | [2] |
| 24-hour Ambulatory SBP Reduction (mmHg) (2mg dose) | - | - | -16.9 | [2] |
| Nighttime Ambulatory SBP Reduction (mmHg) (pooled doses) | - | - | -11.7 | [2] |
Phase 3 Bax24 Trial (NCT06168409)
| Parameter | Placebo | 2 mg Baxdrostat | Reference |
| Placebo-Adjusted Reduction in 24-hour Ambulatory SBP (mmHg) | - | -14.0 (p<0.0001) | [8] |
| Patients Achieving 24-hour SBP <130 mmHg (%) | 17% | 71% | [8] |
Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of scientific findings. The following sections outline the methodologies employed in key studies of Baxdrostat.
In Vitro Enzyme Inhibition Assay (General Protocol)
While a specific, detailed public protocol for Baxdrostat's enzyme inhibition assay is not available, a general methodology can be inferred from standard practices in the field.
Caption: Workflow for in vitro enzyme inhibition assay.
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 expressed in a suitable cell line.
-
Substrate: A known substrate for the enzyme, such as 11-deoxycorticosterone.
-
Inhibitor: this compound at a range of concentrations.
-
Procedure: The enzyme, substrate, and inhibitor are incubated together under optimized conditions (e.g., temperature, pH, co-factors).
-
Detection: The formation of the product (e.g., aldosterone for CYP11B2, corticosterone for CYP11B1) is quantified using a sensitive analytical method such as LC-MS/MS.
-
Analysis: The rate of product formation at each inhibitor concentration is used to calculate the IC50 and subsequently the Ki value.
Phase 2 BrigHTN Trial (NCT04519658) Protocol
Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.[6]
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a mean seated blood pressure of ≥130/80 mmHg despite stable treatment with at least three antihypertensive agents, including a diuretic.[6]
-
Exclusion Criteria: Mean seated systolic blood pressure ≥180 mmHg or diastolic blood pressure ≥110 mmHg, estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², and uncontrolled diabetes.[6]
Treatment:
-
Patients were randomized to receive once-daily oral Baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.[10]
Endpoints:
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[10]
-
Secondary and Exploratory Endpoints: Changes in diastolic blood pressure, plasma aldosterone and cortisol levels, and plasma renin activity.[11]
Caption: BrigHTN Phase 2 clinical trial workflow.
Phase 3 BaxHTN Trial (NCT06034743) Protocol
Objective: To confirm the efficacy and safety of Baxdrostat in a larger population of patients with uncontrolled or resistant hypertension.
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a mean seated SBP of ≥140 mmHg to <170 mmHg despite stable treatment with two or more (for uncontrolled) or three or more (for resistant) antihypertensive agents, including a diuretic.[9]
Treatment:
-
Following a placebo run-in period, patients were randomized (1:1:1) to receive once-daily oral Baxdrostat (1 mg or 2 mg) or placebo for 12 weeks. The trial also included longer-term open-label and randomized withdrawal periods.[9]
Endpoints:
-
Primary Endpoint: Change from baseline in mean seated systolic blood pressure at Week 12.[9]
-
Secondary Endpoints: Included assessments of long-term efficacy and safety.[9]
Phase 3 Bax24 Trial (NCT06168409) Protocol
Objective: To evaluate the effect of Baxdrostat on 24-hour ambulatory blood pressure in patients with resistant hypertension.
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with resistant hypertension, defined as a seated SBP between 140 and 169 mmHg despite treatment with at least three antihypertensive medications.
Treatment:
-
Patients were randomized to receive once-daily oral Baxdrostat 2 mg or placebo for a 12-week double-blind treatment period.
Endpoints:
-
Primary Endpoint: Change from baseline in ambulatory 24-hour average systolic blood pressure at Week 12.[8]
Conclusion
This compound is a highly selective and potent aldosterone synthase inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. Extensive clinical trials have demonstrated its ability to significantly reduce blood pressure in patients with difficult-to-treat hypertension. Its targeted mechanism of action, which spares cortisol synthesis, represents a significant advancement in the management of aldosterone-mediated cardiovascular diseases. Further research and long-term outcome studies will continue to delineate the full therapeutic potential of this promising new agent.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]
- 8. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
in vitro characterization of (Rac)-Baxdrostat isomers
An In-Depth Technical Guide to the In Vitro Characterization of (Rac)-Baxdrostat Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Baxdrostat (formerly RO6836191 or CIN-107) is a potent, non-steroidal, and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system. By selectively blocking the final step in aldosterone synthesis, Baxdrostat represents a promising therapeutic agent for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease.[1][2][3] Baxdrostat is a chiral molecule, and while the (R)-enantiomer has been identified as the clinically developed active compound, a comprehensive, direct comparison of the in vitro pharmacological profiles of its individual isomers is not extensively detailed in publicly available literature.[4] This guide synthesizes the known in vitro characteristics of Baxdrostat, provides detailed experimental protocols for its characterization, and illustrates key pathways and workflows relevant to its development.
Introduction: Aldosterone Synthesis and the Rationale for Selective Inhibition
Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex that plays a crucial role in regulating blood pressure by modulating salt and water homeostasis.[4][5] Its synthesis from 11-deoxycorticosterone is catalyzed by the mitochondrial cytochrome P450 enzyme, aldosterone synthase, which is encoded by the CYP11B2 gene.[5][6] A significant challenge in targeting CYP11B2 is its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[7][8] Non-selective inhibition can lead to adrenal insufficiency, a serious side effect.[9]
Baxdrostat was engineered for high selectivity for CYP11B2 over CYP11B1, thereby reducing aldosterone production without significantly impacting cortisol levels.[6][8][10] Understanding the in vitro properties of its stereoisomers is critical for optimizing drug development, as enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.
In Vitro Pharmacological Profile of Baxdrostat
Preclinical studies have established Baxdrostat as a potent and competitive inhibitor of human aldosterone synthase.[7] The high selectivity is a key feature, minimizing the risk of off-target effects on cortisol production.
Quantitative Inhibition Data
The following table summarizes the key quantitative data from in vitro studies. The data for RO6836191 is presumed to be for the active (R)-enantiomer, which was advanced into clinical trials.
| Parameter | Target Enzyme | Value | Species | Assay System | Reference |
| Ki | Human CYP11B2 | 13 nM | Human | Recombinant enzyme in leiomyoblastoma cells | [7] |
| Selectivity Ratio | CYP11B2 vs. CYP11B1 | >100-fold | Human | Recombinant enzyme in leiomyoblastoma cells | [7][11] |
| IC50 | Aldosterone Production | 0.063 µM (63 nM) | Human | Primary cells from Aldosterone-Producing Adenoma | [12] |
| IC50 | Cortisol Production | >10 µM (weaker than osilodrostat) | Human | Primary cells from Cortisol-Producing Tumors | [12] |
Key Experimental Methodologies
The characterization of Baxdrostat isomers relies on robust in vitro assays that measure the inhibition of CYP11B2 and CYP11B1. The following is a representative protocol synthesized from established methodologies for testing aldosterone synthase inhibitors.[9][13]
Protocol: In Vitro Inhibition of Human CYP11B2 and CYP11B1
Objective: To determine the potency (IC50) and selectivity of (R)- and (S)-Baxdrostat against recombinant human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).
1. Materials and Reagents:
-
Enzyme Source: Stably transfected mammalian cells (e.g., human renal leiomyoblastoma or V79MZ cells) expressing recombinant human CYP11B2 or CYP11B1, along with the necessary electron transfer partners, human adrenodoxin and adrenodoxin reductase.[5][7][13] Cell homogenates are prepared from these cells.
-
Test Compounds: (R)-Baxdrostat and (S)-Baxdrostat, dissolved in DMSO to create stock solutions.
-
Substrates: 11-deoxycorticosterone (for CYP11B2 assay) and 11-deoxycortisol (for CYP11B1 assay).
-
Cofactor: NADPH.
-
Assay Buffer: Potassium phosphate buffer with appropriate pH (e.g., 7.4).
-
Quenching Solution: Acetonitrile or methanol containing an internal standard for mass spectrometry.
2. Assay Procedure:
-
Prepare serial dilutions of the Baxdrostat isomers in DMSO, followed by a further dilution in the assay buffer.
-
In a 96-well plate, add the enzyme homogenate (for either CYP11B2 or CYP11B1).
-
Add the diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1) and NADPH. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the respective enzyme.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the cold quenching solution.
3. Detection and Data Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the product (aldosterone for the CYP11B2 assay, cortisol for the CYP11B1 assay) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The selectivity index is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
Signaling Pathway and Mechanism of Action
Baxdrostat exerts its effect by competitively inhibiting CYP11B2, the enzyme responsible for the final three steps in converting 11-deoxycorticosterone into aldosterone. The diagram below illustrates this critical position in the steroidogenesis pathway and the high selectivity of Baxdrostat, which spares the parallel cortisol synthesis pathway.
References
- 1. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Aldosterone Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Baxdrostat: A Deep Dive into its High Selectivity for Aldosterone Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This novel therapeutic agent is under investigation for the treatment of conditions characterized by aldosterone excess, such as resistant hypertension and primary aldosteronism.[4][5][6] The clinical utility of Baxdrostat lies in its ability to directly suppress aldosterone production, a key driver of sodium and water retention, which in turn contributes to elevated blood pressure.[1][4] A critical feature of Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[2][7] This selectivity is paramount to avoiding the significant side effects associated with cortisol deficiency.[7][8]
Mechanism of Action and Signaling Pathway
Baxdrostat exerts its therapeutic effect by competitively inhibiting aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex.[2] CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the terminal steps of aldosterone biosynthesis. By blocking this enzyme, Baxdrostat effectively reduces the production of aldosterone, leading to decreased sodium and water reabsorption in the kidneys and a subsequent lowering of blood pressure.[1][4]
The high selectivity of Baxdrostat for CYP11B2 is crucial. The enzyme responsible for cortisol synthesis, CYP11B1, shares over 90% sequence homology with CYP11B2, making the development of selective inhibitors challenging.[7][9] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol production.[9] Baxdrostat was specifically engineered to have a high selectivity ratio, thereby minimizing its impact on the cortisol synthesis pathway.[8]
Caption: Mechanism of action of this compound in the adrenal cortex.
Selectivity Profile of this compound
The selectivity of Baxdrostat for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) has been quantified in preclinical studies. In vitro experiments have demonstrated that Baxdrostat is a potent and competitive inhibitor of CYP11B2 with a significantly lower affinity for CYP11B1.
| Enzyme Target | Species | Inhibition Constant (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| CYP11B2 (Aldosterone Synthase) | Human | 13 nM[10] | >100-fold[9][10] |
| CYP11B1 (11β-Hydroxylase) | Human | >1300 nM (estimated)[10] | |
| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | - | >800-fold[10] |
| CYP11B1 (11β-Hydroxylase) | Cynomolgus Monkey | - |
Note: The exact Ki for human CYP11B1 was not explicitly stated but is inferred from the reported >100-fold selectivity.
This high degree of selectivity is a key differentiating factor for Baxdrostat compared to earlier, less selective aldosterone synthase inhibitors, which were associated with off-target inhibition of cortisol synthesis.[7]
Experimental Protocols
The in vitro selectivity of Baxdrostat was determined using a cellular enzyme assay.[10] The key components of the experimental protocol are outlined below:
1. Cell Lines and Enzyme Expression:
-
Human renal leiomyoblastoma cells (ATCC CRL1440) were utilized.[10]
-
These cells were engineered to express recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[10]
-
The use of recombinant enzymes allows for the specific assessment of inhibition of each target enzyme in a controlled cellular environment.
2. Inhibition Assay:
-
The production of either aldosterone (for CYP11B2) or cortisol (for CYP11B1) was measured in the presence of their respective substrates.[10]
-
Varying concentrations of Baxdrostat were added to the cell cultures to determine the concentration-dependent inhibition of each enzyme.
-
The data was used to calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each enzyme.
3. Selectivity Determination:
-
The selectivity ratio was calculated by dividing the Ki or IC50 value for CYP11B1 by the corresponding value for CYP11B2.[11]
-
A higher ratio indicates greater selectivity for CYP11B2.
Clinical Significance of Selectivity
The high selectivity of Baxdrostat for aldosterone synthase has been corroborated in clinical trials. In studies involving patients with resistant hypertension, Baxdrostat demonstrated a dose-dependent reduction in plasma aldosterone levels without significantly affecting cortisol levels.[2][6] This favorable safety profile, particularly the absence of adrenocortical insufficiency, is a direct consequence of its selective mechanism of action.[7] The ability to effectively lower aldosterone without disrupting the hypothalamic-pituitary-adrenal axis is a significant advancement in the development of therapies for aldosterone-mediated diseases.
Conclusion
This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), demonstrating a greater than 100-fold selectivity over the cortisol-producing enzyme CYP11B1 in vitro.[9][10] This high degree of selectivity, established through rigorous in vitro cellular assays, translates to a targeted therapeutic effect in vivo, effectively lowering aldosterone levels without impacting cortisol production. The favorable safety and efficacy profile of Baxdrostat in clinical trials underscores the importance of its selective mechanism of action and positions it as a promising novel treatment for resistant hypertension and other disorders driven by aldosterone excess.[5][6]
References
- 1. How does Baxdrostat work? | ERGSY [ergsy.com]
- 2. mdpi.com [mdpi.com]
- 3. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is Baxdrostat used for? [synapse.patsnap.com]
- 5. xtalks.com [xtalks.com]
- 6. researchgate.net [researchgate.net]
- 7. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Baxdrostat Binding Sites: A Structural and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Baxdrostat ((Rac)-N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By specifically targeting CYP11B2, Baxdrostat effectively reduces aldosterone production, offering a promising therapeutic approach for treatment-resistant hypertension and other aldosterone-mediated diseases.[1][3] This technical guide provides a comprehensive overview of the structural analysis of Baxdrostat's binding to its target, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. While an experimental co-crystal structure of Baxdrostat and CYP11B2 is not publicly available, this guide leverages in silico modeling data and information from related inhibitor-enzyme complexes to elucidate the probable binding interactions.
Introduction to Baxdrostat and its Mechanism of Action
Baxdrostat is a next-generation aldosterone synthase inhibitor engineered for high selectivity for CYP11B2 over CYP11B1, the enzyme responsible for cortisol synthesis.[2][4] This selectivity, reported to be over 100-fold, minimizes the risk of off-target hormonal effects that have challenged earlier generations of aldosterone synthase inhibitors.[3][5] The primary mechanism of action involves the direct inhibition of the CYP11B2 enzyme, which catalyzes the final, rate-limiting steps in aldosterone biosynthesis.[2] This leads to a dose-dependent reduction in plasma and urine aldosterone concentrations, resulting in decreased sodium and water retention and a subsequent lowering of blood pressure.[2][5]
Aldosterone Synthesis Signaling Pathway
The synthesis of aldosterone is a critical component of the RAAS, which regulates blood pressure and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or blood volume. Renin cleaves angiotensinogen to angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II stimulates the adrenal cortex to produce and release aldosterone. Baxdrostat intervenes at the final stage of this pathway.
Structural Analysis of the Baxdrostat Binding Site
In the absence of an experimental crystal structure of a Baxdrostat-CYP11B2 complex, computational methods such as molecular docking and molecular dynamics simulations have provided valuable insights into the binding interactions.[6] These studies utilize homology models of CYP11B2, often based on the crystal structures of the enzyme in complex with other ligands like the substrate deoxycorticosterone or the inhibitor fadrozole.[7]
In silico docking studies suggest that Baxdrostat binds within the active site of CYP11B2, a hydrophobic cavity that accommodates the steroid substrate.[6][7] The binding is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. While specific residue interactions for Baxdrostat are not definitively published, analysis of the CYP11B2 active site from existing crystal structures reveals important residues for ligand binding, including F130, F487, and I488, which contribute to the hydrophobic environment, and T318.[7]
Quantitative Data on Baxdrostat Binding and Activity
The following tables summarize the available quantitative data for Baxdrostat's binding affinity, in silico binding energy, and clinical efficacy.
Table 1: Baxdrostat Binding Affinity and Selectivity
| Parameter | Value | Target | Method | Reference |
| Ki | 13 nM | CYP11B2 | Biochemical Assay | [Probechem] |
| Selectivity | >100-fold | CYP11B2 vs. CYP11B1 | In vitro enzyme inhibition assay | [5] |
Table 2: In Silico Binding Affinity of Baxdrostat
| Compound | Binding Affinity (kcal/mol) | Target Protein | Computational Method | Reference |
| Baxdrostat | -9.3 | CYP11B2 (4FDH) | Molecular Docking | [6] |
Table 3: Clinical Efficacy of Baxdrostat in Treatment-Resistant Hypertension (BrigHTN Trial)
| Baxdrostat Dose | Change in Systolic Blood Pressure (mmHg) from Placebo | Change in Diastolic Blood Pressure (mmHg) from Placebo | Reference |
| 0.5 mg | -2.7 | - | [2] |
| 1 mg | -8.1 | - | [2] |
| 2 mg | -11.0 | -5.2 | [2][4] |
Experimental Protocols
This section outlines generalized experimental protocols for key assays used in the characterization of aldosterone synthase inhibitors like Baxdrostat. These are based on established methodologies in the field.
Recombinant CYP11B2 Expression and Purification
A robust supply of purified enzyme is essential for structural and functional studies.
Protocol:
-
Gene Synthesis and Cloning: The human CYP11B2 gene is synthesized and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[8]
-
Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]
-
Cell Lysis and Fractionation: Cells are harvested and lysed. The soluble fraction containing the recombinant protein is separated from cell debris by centrifugation.
-
Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the recombinant CYP11B2.
-
Further Purification: The eluted protein may be further purified using ion-exchange and size-exclusion chromatography to achieve high purity.
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity by 50%.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the substrate (e.g., 11-deoxycorticosterone), and the purified recombinant CYP11B2 enzyme.
-
Inhibitor Addition: Varying concentrations of Baxdrostat are added to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of a cofactor (e.g., NADPH) and incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped after a defined time period.
-
Product Quantification: The amount of product (e.g., aldosterone) formed is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The percentage of inhibition at each Baxdrostat concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Competitive Binding Assay (Ki Determination)
This assay determines the binding affinity (Ki) of an unlabeled inhibitor by measuring its ability to compete with a labeled ligand for binding to the target enzyme.
Protocol:
-
Assay Setup: A reaction is set up containing the purified CYP11B2 enzyme and a known concentration of a labeled ligand that binds to the active site.
-
Addition of Competitor: Increasing concentrations of the unlabeled inhibitor (Baxdrostat) are added to the reaction.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The enzyme-ligand complex is separated from the unbound labeled ligand.
-
Quantification of Bound Labeled Ligand: The amount of bound labeled ligand is quantified.
-
Ki Calculation: The Ki value is calculated from the IC50 value obtained from the competition curve, using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
Conclusion
Baxdrostat is a highly selective and potent inhibitor of aldosterone synthase with a clear mechanism of action. While the precise three-dimensional structure of its binding interaction with CYP11B2 awaits experimental determination, in silico studies provide a strong foundation for understanding its binding mode. The quantitative data from biochemical and clinical studies consistently demonstrate its efficacy and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel aldosterone synthase inhibitors. Further structural studies will be invaluable in refining our understanding of Baxdrostat's interactions and in guiding the design of future generations of antihypertensive therapies.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
Metabolic Pathways of (Rac)-Baxdrostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of (Rac)-Baxdrostat, a novel aldosterone synthase inhibitor. The information is compiled from publicly available clinical trial data and pharmacokinetic studies.
Core Metabolism and Key Metabolite
This compound undergoes metabolism primarily through oxidation and hydrolysis , followed by Phase 2 conjugation reactions. While a complete, detailed metabolic map from human studies is not yet fully published, a primary circulating metabolite has been identified as CIN-107-M .[1] The parent compound, Baxdrostat, is believed to be the primary contributor to the pharmacological effect due to the lower concentrations of its metabolites.[1]
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters for Baxdrostat and its primary metabolite, CIN-107-M, have been characterized in a Phase 1, randomized, double-blind, multiple ascending dose study in healthy volunteers.
| Parameter | Baxdrostat | CIN-107-M |
| Time to Cmax (Tmax) | ~4 to 24 hours after initial dose on day 1; within 4 hours at steady state (day 10)[1] | Formed ~4 to 24 hours after the initial dose of baxdrostat on day 1 and was typically observed within 4 h at steady state (day 10)[1] |
| Plasma Exposure | Dose-proportional increase[1] | Dose-proportional increase, similar to the parent compound[1] |
| Relative Abundance | - | Represents 8 to 11% of the parent compound based on Cmax,D10 and 10 to 22% of the parent compound based on AUC0-inf[1] |
| Renal Excretion | Approximately 7% of the dose recovered unchanged in urine[1] | - |
Experimental Protocols
The most definitive study on the metabolism of Baxdrostat is the Phase 1 clinical trial NCT05961384, an open-label study of the absorption, metabolism, and excretion of [14C]-Baxdrostat following a single oral dose in healthy male subjects.
Study Design:
A Phase 1, open-label, single-dose study was conducted in eight healthy male subjects aged 18 to 55.[2]
Dosing:
Participants received a single oral dose of 10 mg of [14C]-Baxdrostat.[2]
Sample Collection:
-
Blood, urine, and feces were collected for 9 to 15 days post-dose to measure radioactivity and characterize metabolites.[2]
Analytical Methods:
-
Plasma and urine samples were analyzed to measure concentrations of Baxdrostat and its primary metabolite (CIN-107-M) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
The quantifiable ranges for both Baxdrostat and CIN-107-M in plasma and urine were 0.05 to 50 ng/mL (low range) and 5 to 2500 ng/mL (high range).[1]
-
Baxdrostat-d5 and CIN-107-M-d3 were used as internal standards.[1]
Endpoints:
-
Primary endpoints included the determination of the absorption, metabolism, and excretion of [14C]-Baxdrostat.
-
Secondary endpoints included the identification of major metabolites in plasma, urine, and feces.
Signaling and Metabolic Pathways
Based on the available information, the metabolic pathway of Baxdrostat can be generalized as follows:
Caption: Generalized metabolic pathway of this compound.
The primary metabolite, CIN-107-M, is a chiral molecule. Interestingly, while both enantiomers of CIN-107-M show greater selectivity for aldosterone synthase over 11β-hydroxylase, the more potent R enantiomer does not appear to be formed in humans.[1]
Experimental Workflow for Metabolite Identification
The workflow for identifying and characterizing the metabolites of Baxdrostat in the dedicated Phase 1 study (NCT05961384) can be depicted as follows:
Caption: Workflow for Baxdrostat metabolite identification.
Disclaimer: This document is based on publicly available information as of the date of generation. The complete and detailed metabolic profile of this compound may be subject to further elucidation upon the full publication of dedicated metabolism studies.
References
- 1. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]
Methodological & Application
Synthesis Protocol for (Rac)-Baxdrostat for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Dysregulation of the renin-angiotensin-aldosterone system is implicated in various cardiovascular diseases, including hypertension.[2][3] By selectively inhibiting aldosterone synthase, Baxdrostat offers a targeted therapeutic approach with the potential to treat hypertension and other related conditions.[2][3][4] This document provides a detailed protocol for the laboratory-scale synthesis of racemic Baxdrostat, referred to as (Rac)-Baxdrostat, intended for research and drug development professionals.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
| Synonyms | CIN-107 (racemic) |
| CAS Number | 1428652-17-8 (for the (R)-enantiomer) |
| Molecular Formula | C₂₂H₂₅N₃O₂ |
| Molecular Weight | 363.46 g/mol |
| Chemical Structure | (Image of this compound structure) |
Experimental Protocols
The synthesis of this compound is a multi-step process commencing with commercially available starting materials. The overall synthetic workflow is depicted below.
Figure 1. Synthetic workflow for this compound.
Part 1: Synthesis of Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (Intermediate 3)
This part describes the conversion of the starting ketone to the corresponding racemic amine.
Step 1.1: Oximation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1)
-
To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1 ) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate (2 ), which is used in the next step without further purification.
Step 1.2: Reduction of the Oxime to the Racemic Amine (3)
-
Dissolve the crude oxime intermediate (2 ) in ethanolic ammonia.
-
Add a catalytic amount of Raney Nickel slurry.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3 ).
Part 2: Synthesis of (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (Intermediate 6)
This part details the preparation of the boronic ester coupling partner.
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4 ) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6 ).
Part 3: Suzuki Coupling and Final Acylation
This final part involves the key carbon-carbon bond formation and the introduction of the propanamide side chain.
Step 3.1: Suzuki Coupling
-
In a reaction vessel, combine racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3 ) (1.0 eq), (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6 ) (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the mixture with argon for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain racemic 4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-amine (7 ).
Step 3.2: Acylation to this compound (8)
-
Dissolve the racemic amine (7 ) (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, dichloromethane/methanol gradient) or by recrystallization to afford this compound (8 ) as a solid.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Analytical Data |
| 1.1 | 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1) | Oxime Intermediate (2) | NH₂OH·HCl, NaOAc, EtOH, Reflux | >90% (crude) | - |
| 1.2 | Oxime Intermediate (2) | Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3) | H₂, Raney Ni, NH₃/EtOH | 60-70% | LC-MS, ¹H NMR |
| 2 | 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4) | Boronic Acid Pinacol Ester (6) | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 90°C | 70-80% | LC-MS, ¹H NMR |
| 3.1 | Intermediate 3 & 6 | Racemic Amine Intermediate (7) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | 50-60% | LC-MS, ¹H NMR |
| 3.2 | Racemic Amine Intermediate (7) | This compound (8) | Propionyl chloride, Et₃N, DCM, 0°C to RT | 75-85% | LC-MS, ¹H NMR, ¹³C NMR, HRMS |
Signaling Pathway and Logical Relationships
The synthesis of this compound is a convergent synthesis, where two key intermediates are prepared separately and then combined in a crucial Suzuki coupling reaction, followed by a final functional group manipulation.
Figure 2. Convergent synthesis strategy for this compound.
Disclaimer
This protocol is intended for informational purposes for qualified researchers. The synthesis of this compound involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for the safe handling and use of these materials.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (Rac)-Baxdrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. By selectively targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting the synthesis of cortisol, which is catalyzed by the closely related enzyme 11β-hydroxylase (CYP11B1).[2][3][4] This high selectivity minimizes the risk of off-target effects associated with non-selective aldosterone synthase inhibitors.
These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity and selectivity of this compound. The described methods utilize engineered cell lines expressing human CYP11B2 or CYP11B1, as well as the human adrenocortical carcinoma cell line H295R, which endogenously expresses the machinery for steroidogenesis.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against human CYP11B2 and CYP11B1.
| Compound | Target | Assay System | Parameter | Value | Selectivity (CYP11B1/CYP11B2) |
| This compound | Human CYP11B2 | Recombinant human enzyme | Ki | 13 nM[1] | >100-fold[1][5][6] |
| This compound | Human CYP11B1 | Recombinant human enzyme | Ki | >1300 nM (estimated) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the cell-based assays.
References
- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
Determining Appropriate (Rac)-Baxdrostat Dosage for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] Its selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, minimizes the risk of off-target hormonal effects.[1][3] Baxdrostat effectively reduces aldosterone production in a dose-dependent manner, making it a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as resistant hypertension and chronic kidney disease.[1][4] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in preclinical animal studies, with a focus on non-human primate models, for which public data is available.
Mechanism of Action: Aldosterone Synthesis Pathway
Baxdrostat exerts its function by specifically inhibiting the CYP11B2 enzyme. This enzyme is critical for the final steps of aldosterone synthesis in the adrenal gland. By blocking this pathway, Baxdrostat effectively lowers circulating aldosterone levels.
Data from Preclinical Animal Studies
Quantitative Data Summary: Cynomolgus Monkey
The following tables summarize the pharmacodynamic effects of single oral doses of this compound in cynomolgus monkeys following an adrenocorticotropic hormone (ACTH) challenge to stimulate steroidogenesis.[5]
Table 1: Effect of this compound on Plasma Aldosterone and Cortisol Levels in Cynomolgus Monkeys
| Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Levels |
| 0.035 | ~70% | No change |
| 3 | >80% | No change |
| 30 | ~90% | No change |
Data is approximated from graphical representations in Bogman et al. (2017).[5]
Table 2: Effect of this compound on Aldosterone and Cortisol Precursors in Cynomolgus Monkeys
| Dose (mg/kg) | 11-Deoxycorticosterone (DOC) Increase | 11-Deoxycortisol Increase |
| 0.035 | No significant change | No significant change |
| 3 | No significant change | No significant change |
| 30 | ~600% | ~600% |
Data is approximated from graphical representations in Bogman et al. (2017). The increase in precursors at high doses is an expected consequence of enzymatic inhibition.[5]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in cynomolgus monkeys.
Protocol 1: Pharmacodynamic Evaluation of Single Oral Doses of this compound
Objective: To determine the dose-dependent effect of a single oral dose of this compound on ACTH-stimulated aldosterone and cortisol levels.
Animal Model: Cynomolgus Monkeys
Materials:
-
This compound (RO6836191)
-
Vehicle for oral administration (see "Vehicle Preparation" section)
-
Synacthen® (synthetic ACTH)
-
Blood collection tubes (e.g., EDTA-coated)
-
Standard laboratory equipment for oral gavage and blood collection
Experimental Workflow:
Procedure:
-
Animal Acclimation: House animals in accordance with institutional guidelines to allow for acclimation to the study environment.
-
Fasting: Fast animals overnight prior to dosing.
-
Baseline Blood Collection: Collect a pre-dose blood sample from each animal.
-
Drug Administration: Administer this compound via oral gavage at the desired doses (e.g., 0.035, 3, and 30 mg/kg) or vehicle control.[6]
-
ACTH Challenge: One hour after Baxdrostat administration, administer a 0.0145 mg/kg intramuscular injection of Synacthen® to stimulate the adrenal glands.[5]
-
Post-stimulation Blood Collection: Collect serial blood samples at various time points post-ACTH challenge to characterize the hormonal response.
-
Sample Processing and Analysis: Process blood samples to separate plasma. Analyze plasma for concentrations of this compound, aldosterone, cortisol, and their precursors using validated analytical methods (e.g., LC-MS/MS).
Protocol 2: Vehicle Preparation for Oral Administration
As this compound is likely a poorly water-soluble compound, a suitable vehicle is required for oral administration in preclinical studies. While the exact vehicle used in the pivotal monkey studies is not specified, a common approach for such compounds is a suspension or solution in a vehicle like methylcellulose or a lipid-based formulation.
Objective: To prepare a vehicle suitable for the oral delivery of this compound in animal studies.
Example Vehicle (0.5% Methylcellulose):
Materials:
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
This compound powder
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Preparation of 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the total required volume of purified water to 80-90°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, add the remaining two-thirds of the water as cold water or ice to bring the temperature down rapidly.
-
Continue stirring until the solution is clear and uniform. Store at 2-8°C.
-
-
Preparation of Baxdrostat Suspension:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Weigh the appropriate amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the Baxdrostat powder to create a paste. This process, known as levigation, helps to ensure the particles are well-wetted.
-
Gradually add the remaining vehicle in small portions while continuously mixing until a homogenous suspension is achieved.
-
If using a homogenizer, follow the manufacturer's instructions for creating a fine, uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.
-
Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight.
-
Considerations for Dosage Selection in Other Species
While specific data for rodents is lacking, the following principles can guide initial dose-finding studies:
-
Allometric Scaling: While not a substitute for experimental data, allometric scaling from the established effective doses in monkeys can provide a theoretical starting point for doses in smaller species. However, due to species differences in metabolism and CYP11B2 homology (human-rat homology is only 68%), this should be approached with caution.[1]
-
In Vitro Potency: The in vitro Ki of 13 nmol/L for this compound can be used to guide initial dose selections in studies using animal models with known pharmacokinetic profiles for similar compounds.[1]
-
Dose-Ranging Studies: It is crucial to perform initial dose-ranging studies in the selected rodent model. These studies should assess the effect of a range of doses on plasma aldosterone levels to establish a dose-response relationship.
-
Animal Models of Hypertension: For efficacy studies, various animal models of hypertension can be employed, such as spontaneously hypertensive rats (SHR) or models where hypertension is induced by angiotensin II infusion or a high-salt diet.[5][7]
Conclusion
The preclinical data for this compound in cynomolgus monkeys provides a strong basis for its dose-dependent and selective inhibition of aldosterone synthase. The provided protocols offer a framework for researchers to conduct similar evaluations. For studies in other species, particularly rodents, it is imperative to conduct initial dose-finding experiments to establish the appropriate dosage range due to the current lack of publicly available data. Careful consideration of the animal model and the formulation of this likely poorly soluble compound will be critical for obtaining reliable and translatable results.
References
- 1. mdpi.com [mdpi.com]
- 2. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (Rac)-Baxdrostat in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Baxdrostat ((Rac)-6-(4-chlorophenyl)-5-(pyridin-3-yl)-2,3-dihydropyridin-2-one) is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone biosynthesis.[1] By blocking aldosterone production, Baxdrostat represents a promising therapeutic agent for the treatment of hypertension and other conditions associated with elevated aldosterone levels.[1] Robust and reliable analytical methods are essential for the pharmacokinetic and pharmacodynamic evaluation of Baxdrostat in drug development. This application note provides a detailed protocol for the quantification of (Rac)-Baxdrostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of Baxdrostat from plasma components using reverse-phase high-performance liquid chromatography (HPLC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A deuterated internal standard (Baxdrostat-d5) is used to ensure accuracy and precision.
Signaling Pathway of Baxdrostat's Mechanism of Action
Baxdrostat's therapeutic effect is achieved through the inhibition of the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the signaling pathway and the point of intervention by Baxdrostat.
References
Application Notes and Protocols for Utilizing (Rac)-Baxdrostat in Steroid Hormone Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat, also known as CIN-107, is a potent and highly selective small-molecule inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final step in the biosynthesis of aldosterone, a mineralocorticoid that plays a critical role in regulating blood pressure and electrolyte balance.[3][4] Due to its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, Baxdrostat allows for the targeted reduction of aldosterone without significantly affecting cortisol levels.[5][6][7] This specificity makes Baxdrostat an invaluable tool for studying the physiological and pathophysiological roles of aldosterone in various conditions, including hypertension, chronic kidney disease (CKD), and primary aldosteronism.[8][9]
These application notes provide a comprehensive overview of Baxdrostat, including its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action: Selective Inhibition of Aldosterone Synthase
Baxdrostat exerts its function by competitively inhibiting the CYP11B2 enzyme, which is located in the zona glomerulosa of the adrenal cortex.[9][10] This enzyme catalyzes the conversion of 11-deoxycorticosterone to aldosterone. The high homology between CYP11B2 and CYP11B1 has historically made selective inhibition challenging.[6][11] However, Baxdrostat demonstrates over 100-fold greater selectivity for CYP11B2, thereby preventing the off-target inhibition of cortisol synthesis that has been a limitation of earlier-generation inhibitors.[1][10][12] This targeted action directly reduces aldosterone production, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.[3][4]
Caption: Steroid hormone synthesis pathway showing Baxdrostat's selective inhibition of CYP11B2.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of Baxdrostat.
Table 1: Pharmacokinetic Profile of this compound in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~2 - 4 hours | [13][14][15] |
| Terminal Half-Life (t½) | ~26 - 30 hours | [13][14][16] |
| Dosing Frequency | Once Daily | [5] |
| Primary Active Compound | Parent compound (Baxdrostat) |[5] |
Table 2: Pharmacodynamic Effects of Baxdrostat on Hormone Levels
| Study Type | Dose | Change in Plasma Aldosterone | Change in Plasma Cortisol | Reference |
|---|---|---|---|---|
| Preclinical (Cynomolgus Monkeys) | 1 and 7 mg/kg | Significant Inhibition | No effect on ACTH-induced rise | [11][12] |
| Phase 1 (Healthy Volunteers) | 1 - 360 mg | Dose-dependent reduction | No meaningful effect | [12][17] |
| Phase 2 (Resistant Hypertension) | 0.5, 1, and 2 mg/day | Dose-dependent reduction | Not affected | [10][15] |
| Phase 3 (Uncontrolled Hypertension) | 1 and 2 mg/day | Significant reduction | No effect |[13][18] |
Table 3: Efficacy of Baxdrostat in Lowering Blood Pressure (Clinical Trials)
| Trial Name | Patient Population | Dose | Placebo-Adjusted Change in Systolic BP (SBP) | Reference |
|---|---|---|---|---|
| BrigHTN (Phase 2) | Treatment-Resistant Hypertension | 1 mg/day | -8.1 mmHg | [10][19] |
| 2 mg/day | -11.0 mmHg | [10][19] | ||
| BaxHTN (Phase 3) | Uncontrolled or Resistant Hypertension | 1 mg/day | -8.7 mmHg | [20] |
| 2 mg/day | -9.8 mmHg | [20] |
| Bax24 (Phase 3) | Resistant Hypertension | 2 mg/day | -14.0 mmHg (24-hr ambulatory) |[13][16][21] |
Experimental Protocols
Protocol 1: In Vitro Assay for Aldosterone Synthase (CYP11B2) Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Baxdrostat against human CYP11B2.
Materials:
-
Recombinant human CYP11B2 enzyme
-
Substrate: 11-deoxycorticosterone
-
Test Compound: this compound, serially diluted
-
Cofactor: NADPH
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
LC-MS/MS system for aldosterone quantification
-
Positive Control Inhibitor (e.g., FAD286)
Procedure:
-
Compound Preparation: Prepare a stock solution of Baxdrostat in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Mixture: In each well of the microplate, add the assay buffer, NADPH, and the recombinant CYP11B2 enzyme.
-
Inhibitor Incubation: Add the serially diluted Baxdrostat, placebo (vehicle control), or positive control to the respective wells. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the substrate, 11-deoxycorticosterone, to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for aldosterone production using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Baxdrostat concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: Workflow for an in vitro CYP11B2 inhibition assay.
Protocol 2: In Vivo Assessment in a Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the in vivo efficacy of Baxdrostat in reducing aldosterone levels and blood pressure in a hypertensive animal model.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Vehicle control (0.5% methylcellulose).
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).
-
Blood collection supplies (e.g., EDTA tubes).
-
ELISA kits or LC-MS/MS for aldosterone and corticosterone/cortisol quantification.
-
Low-sodium diet to stimulate the renin-angiotensin-aldosterone system (optional, but recommended).[5][22]
Procedure:
-
Acclimatization: Acclimate rats to housing conditions and blood pressure measurement procedures for at least one week. If using a low-sodium diet, introduce it during this period.
-
Baseline Measurements: Record baseline blood pressure and collect baseline blood samples for hormone analysis.
-
Randomization: Randomly assign animals to treatment groups: Vehicle control, Baxdrostat (low dose), and Baxdrostat (high dose).
-
Dosing: Administer Baxdrostat or vehicle via oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: Measure systolic blood pressure at regular intervals (e.g., weekly). Monitor animal weight and general health daily.
-
Blood Collection: Collect blood samples at specified time points (e.g., pre-dose and 4 hours post-dose on the final day) to assess plasma concentrations of Baxdrostat, aldosterone, and corticosterone.
-
Terminal Procedure: At the end of the study, collect a final blood sample and harvest tissues (e.g., adrenal glands, heart, kidneys) for further analysis if required.
-
Data Analysis: Compare changes in blood pressure and hormone levels from baseline between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for an in vivo study of Baxdrostat in hypertensive rats.
Protocol 3: Phase I Clinical Trial Design for Safety and Pharmacodynamics
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of Baxdrostat in healthy volunteers.
Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) study.
Participant Population:
-
Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with normal blood pressure and kidney function.[12]
-
Exclusion Criteria: History of significant cardiovascular, renal, or endocrine disease; use of medications known to affect the RAAS.[23]
Procedure:
-
Screening: Screen potential participants for eligibility based on medical history, physical examination, ECG, and laboratory tests.
-
Randomization: Randomize eligible subjects into cohorts. Within each cohort, subjects are assigned to receive either Baxdrostat or a matching placebo.
-
Dosing: Administer the assigned treatment (e.g., Baxdrostat 0.5 mg, 1 mg, 2 mg, 5 mg, or placebo) once daily for a set period (e.g., 14 days).[17] Doses are escalated in subsequent cohorts after a safety review.
-
PK Sampling: Collect serial blood samples over 24 hours on Day 1 and Day 14 to determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of Baxdrostat.
-
PD Sampling: Collect blood and urine samples at baseline and throughout the treatment period to measure levels of aldosterone, cortisol, renin, and electrolytes.[24] A low-salt diet may be used to stimulate aldosterone production for more robust PD measurements.[5]
-
Safety Monitoring: Continuously monitor subjects for adverse events. Perform regular vital sign measurements, ECGs, and clinical laboratory safety tests.
-
Follow-up: Conduct a follow-up visit after the last dose to ensure the resolution of any adverse events.
Caption: Logical flow of a multiple ascending dose (MAD) clinical trial.
Conclusion
This compound is a highly selective and potent tool for investigating the synthesis and function of aldosterone. Its ability to significantly reduce aldosterone levels without impacting the cortisol axis provides researchers with a precise means to dissect the role of this key steroid hormone in health and disease.[5][7] The protocols and data presented here offer a foundation for scientists to design and execute robust experiments, contributing to a deeper understanding of aldosterone-mediated pathophysiology and the development of novel therapeutics.
References
- 1. probechem.com [probechem.com]
- 2. drughunter.com [drughunter.com]
- 3. How does Baxdrostat work? | ERGSY [ergsy.com]
- 4. What is Baxdrostat used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cardiometabolichealth.org [cardiometabolichealth.org]
- 8. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering the Pressure: Baxdrostat Redefines Resistant Hypertension - PharmaFeatures [pharmafeatures.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 12. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 Phase III trial [astrazeneca-us.com]
- 14. Baxdrostat met the primary endpoint in Bax24 Phase III trial in patients with resistant hypertension [astrazeneca.com]
- 15. frontiersin.org [frontiersin.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca-us.com]
- 19. Efficacy of the Selective Aldosterone Synthase Inhibitor Baxdrostat for the Treatment of Resistant Hypertension - American College of Cardiology [acc.org]
- 20. Baxdrostat: A 'Game Changer' for Hypertension? [medscape.com]
- 21. New drug offers unprecedented round-the-clock control for high blood pressure | UCL News - UCL – University College London [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Assessing (Rac)-Baxdrostat Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By selectively blocking the final step of aldosterone synthesis, Baxdrostat offers a promising therapeutic approach for managing conditions associated with elevated aldosterone levels, such as resistant hypertension.[1][4][5] Its high selectivity for CYP11B2 over the homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, is a critical feature that minimizes the risk of off-target hormonal side effects.[4][6][7] In vitro studies have demonstrated that Baxdrostat is over 100-fold more selective for CYP11B2 than for CYP11B1.[6][7] This document provides detailed protocols for assessing the in vitro potency of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of Baxdrostat against human aldosterone synthase (CYP11B2).
| Parameter | Enzyme/Cell Type | Value | Reference |
| IC50 | Aldosterone production in human Aldosterone-Producing Adenoma (APA) cells | 0.063 µM | [8] |
| Ki | Human Aldosterone Synthase (CYP11B2) | 13 nM | [9] |
| Selectivity | CYP11B2 vs. CYP11B1 | >100-fold | [6][7] |
Signaling Pathway: Aldosterone Synthesis and Inhibition by Baxdrostat
The following diagram illustrates the terminal steps of the aldosterone synthesis pathway and the mechanism of action of Baxdrostat.
Caption: Aldosterone synthesis pathway and Baxdrostat's inhibitory action.
Experimental Protocols
Two primary methodologies are presented for assessing the in vitro potency of this compound: a cell-based assay using primary adrenal cells and a more standardized approach using commercially available cell lines expressing recombinant CYP11B2 and CYP11B1.
Protocol 1: Potency Assessment in Primary Human Adrenal Tumor Cells
This protocol is based on methodologies reported for evaluating aldosterone synthase inhibitors in patient-derived adrenal tumor cells and provides a physiologically relevant system for assessing potency.[8]
1. Cell Culture:
-
Primary cultures of human aldosterone-producing adenoma (APA) cells and cortisol-producing tumor (CPT) cells are established from fresh surgical tissue.
-
Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.0001 to 10 µM.[8] Ensure the final DMSO concentration in the culture does not exceed 0.1%.
3. Assay Procedure:
-
Seed APA and CPT cells in 24-well plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C.[8]
-
Following incubation, collect the cell culture supernatant for analysis.
4. Quantification of Aldosterone and Cortisol:
-
Analyze the concentration of aldosterone in the supernatant from APA cells and cortisol in the supernatant from CPT cells.
-
Analytical Methods:
- Chemiluminescent Enzyme Immunoassay (CLEIA): For aldosterone quantification.[8]
- Electrochemiluminescence Immunoassay (ECLIA): For cortisol quantification.[8]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a more specific and sensitive quantification of aldosterone, cortisol, and their precursors.
5. Data Analysis:
-
Calculate the percentage of inhibition of aldosterone and cortisol synthesis for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Baxdrostat concentration.
-
Determine the IC50 value (the concentration of Baxdrostat that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
Protocol 2: Potency and Selectivity Assessment in Recombinant Cell Lines
This protocol utilizes commercially available cell lines stably expressing human CYP11B2 or CYP11B1, offering a more standardized and accessible method.
1. Cell Lines and Culture:
-
Cell Lines: Use a suitable host cell line (e.g., V79MZ or human renal leiomyoblastoma cells) stably transfected to express human CYP11B2 or human CYP11B1.
-
Culture Conditions: Maintain the cells in the recommended culture medium and conditions, typically including a selection antibiotic to ensure continued expression of the recombinant protein.
2. Reagent Preparation:
-
This compound Stock and Working Solutions: Prepare as described in Protocol 1.
-
Substrate Solutions:
- For CYP11B2 Assay: Prepare a stock solution of 11-deoxycorticosterone in ethanol or DMSO. The final concentration in the assay will typically be in the low micromolar range.
- For CYP11B1 Assay: Prepare a stock solution of 11-deoxycortisol in ethanol or DMSO.
3. Assay Procedure:
-
Seed the CYP11B2- and CYP11B1-expressing cells in 24- or 96-well plates.
-
On the day of the assay, wash the cells with a serum-free medium.
-
Add fresh medium containing the serially diluted this compound or vehicle control.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the respective substrate (11-deoxycorticosterone for CYP11B2 cells, 11-deoxycortisol for CYP11B1 cells) to initiate the enzymatic reaction.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Stop the reaction by collecting the supernatant and/or lysing the cells.
4. Quantification of Products:
-
Measure the amount of aldosterone produced by the CYP11B2 cells and corticosterone (from 11-deoxycorticosterone) or cortisol (from 11-deoxycortisol) produced by the CYP11B1 cells.
-
Analytical Method: LC-MS/MS is the preferred method for its high specificity and ability to simultaneously measure substrates and products. ELISA kits for aldosterone and cortisol are also commercially available.
5. Data Analysis:
-
Calculate the IC50 values for the inhibition of CYP11B2 and CYP11B1 as described in Protocol 1.
-
Determine the selectivity index by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of this compound potency.
Caption: General workflow for in vitro potency assessment of Baxdrostat.
References
- 1. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zellx.de [zellx.de]
- 4. researchgate.net [researchgate.net]
- 5. DOCS - Overview: 11-Deoxycorticosterone, Serum [mayocliniclabs.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (Rac)-Baxdrostat as a Chemical Probe for CYP11B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat, also known as CIN-107, is a potent and highly selective inhibitor of Aldosterone Synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5] CYP11B2 catalyzes the final steps in aldosterone biosynthesis.[1][4][6] Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, including treatment-resistant hypertension.[1][3][4][5][7][8][9] The high selectivity of Baxdrostat for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, makes it an invaluable chemical probe for elucidating the specific roles of CYP11B2 in cellular and physiological processes with minimal off-target effects on cortisol production.[1][5][7][10][11][12][13][14]
These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate CYP11B2 function in both in vitro and cellular systems.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay System | Potency (IC50/Ki) | Selectivity vs. CYP11B1 | Reference |
| Human CYP11B2 | Recombinant human CYP11B2 expressed in V79 cells | IC50: 0.063 µM | ~100-fold | [15] |
| Human CYP11B2 | Recombinant human CYP11B2 | Ki: 13 nM | >100-fold | [16][17] |
| Human CYP11B1 | Recombinant human CYP11B1 expressed in V79 cells | IC50: Weaker inhibition compared to Osilodrostat (IC50: 0.438 µM) | N/A | [15] |
Cellular Activity of this compound
| Cell Type | Assay | Baxdrostat Concentration | Effect on Aldosterone | Effect on Cortisol | Reference |
| Primary Aldosterone-Producing Adenoma (APA) cells | Aldosterone measurement (CLEIA) | 0.0001 - 10 µM | Dose-dependent inhibition (IC50: 0.063 µM) | Not measured in APA cells | [15] |
| Primary Cortisol-Producing Tumor (CPT) cells | Cortisol measurement (ECLIA) | 0.0001 - 10 µM | Not measured in CPT cells | Weaker inhibition compared to Osilodrostat | [15] |
In Vivo Effects of Baxdrostat (Clinical Studies)
| Study Population | Baxdrostat Dose (once daily) | Change in Plasma Aldosterone | Change in Blood Pressure (Systolic) | Reference |
| Treatment-Resistant Hypertension (BrigHTN Trial) | 0.5 mg | Dose-dependent reduction | -12.1 mmHg | [1][4][7][18] |
| 1 mg | Dose-dependent reduction | -17.5 mmHg | [1][4][7][18] | |
| 2 mg | Dose-dependent reduction | -20.3 mmHg | [1][4][7][18] | |
| Uncontrolled or Resistant Hypertension (BaxHTN Trial) | 1 mg | Significant reduction | Placebo-adjusted reduction of -8.7 mmHg | [19][20][21] |
| 2 mg | Significant reduction | Placebo-adjusted reduction of -9.8 mmHg | [19][20][21] |
Signaling Pathways and Experimental Workflows
Aldosterone Synthesis Pathway
Caption: Simplified steroidogenesis pathway highlighting the role of CYP11B2 in aldosterone synthesis.
Renin-Angiotensin-Aldosterone System (RAAS) and Baxdrostat's Point of Intervention
Caption: Overview of the RAAS pathway and the inhibitory action of this compound on CYP11B2.
Experimental Workflow for In Vitro CYP11B2 Inhibition Assay
Caption: General workflow for determining the in vitro inhibitory potency of this compound on CYP11B2.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Human CYP11B2 in a Cell-Based Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP11B2 expressed in a cellular context.
Materials:
-
V79 cells stably expressing human CYP11B2 (V79-hCYP11B2).
-
V79 cells stably expressing human CYP11B1 (V79-hCYP11B1) for selectivity testing.
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, antibiotics).
-
This compound.
-
DMSO (for dissolving Baxdrostat).
-
11-Deoxycorticosterone (substrate for CYP11B2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Aldosterone detection kit (e.g., HTRF assay kit or reagents for LC-MS/MS).
-
96-well cell culture plates.
-
Plate reader or LC-MS/MS instrument.
Procedure:
-
Cell Culture and Seeding:
-
Culture V79-hCYP11B2 and V79-hCYP11B1 cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Incubate overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of concentrations (e.g., from 1 pM to 100 µM). Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid solvent effects.
-
-
Inhibition Assay:
-
On the day of the assay, remove the culture medium from the cells and wash gently with assay buffer.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control inhibitor if available.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
Prepare a solution of 11-deoxycorticosterone in assay buffer at a concentration close to its Km for CYP11B2.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate for a specific time (e.g., 1-4 hours) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Detection of Aldosterone:
-
Stop the reaction by collecting the supernatant.
-
Measure the amount of aldosterone produced in the supernatant using a suitable method:
-
HTRF Assay: Follow the manufacturer's instructions for the specific HTRF kit.
-
LC-MS/MS: Prepare the samples for analysis according to established protocols for steroid hormone quantification.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Baxdrostat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Baxdrostat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Repeat the assay using V79-hCYP11B1 cells to determine the IC50 for CYP11B1 and calculate the selectivity index (IC50 CYP11B1 / IC50 CYP11B2).
-
Protocol 2: Cellular Assay for CYP11B2 Activity in Primary Adrenal Cells
This protocol describes the use of this compound to probe CYP11B2 function in a more physiologically relevant system of primary adrenal cells.
Materials:
-
Primary adrenal cells (e.g., from adrenal tumor tissue or commercially available).
-
Cell culture medium for primary cells.
-
This compound.
-
DMSO.
-
Angiotensin II or other stimuli to induce aldosterone production.
-
Aldosterone and cortisol measurement kits (e.g., ELISA, CLEIA, or ECLIA).
-
24-well or 48-well cell culture plates.
Procedure:
-
Primary Cell Culture:
-
Isolate and culture primary adrenal cells according to established protocols. Allow the cells to adhere and recover.
-
-
Treatment with this compound:
-
Prepare a range of this compound concentrations in the cell culture medium.
-
Replace the medium of the primary adrenal cells with the medium containing the different concentrations of Baxdrostat. Include a vehicle control.
-
-
Stimulation of Aldosterone Production:
-
If necessary, stimulate the cells with an appropriate agonist like Angiotensin II to induce a robust aldosterone production.
-
Incubate the cells for a suitable period (e.g., 24-72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Measure the concentrations of aldosterone and cortisol in the supernatant using specific and sensitive immunoassays (e.g., ELISA, CLEIA, ECLIA).
-
-
Data Analysis:
-
Determine the effect of different concentrations of this compound on both aldosterone and cortisol production.
-
Plot the hormone concentrations against the Baxdrostat concentration to visualize the dose-dependent inhibition of aldosterone synthesis and the lack of effect on cortisol synthesis, confirming its selectivity in a primary cell model.
-
Best Practices for Using this compound as a Chemical Probe
To ensure robust and reproducible results when using this compound as a chemical probe, consider the following best practices:
-
Concentration Range: Use a concentration range that spans the IC50 value to observe a full dose-response curve. It is recommended to use concentrations at or below 1 µM in cellular assays to minimize potential off-target effects.[22]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells. If available, use a structurally distinct CYP11B2 inhibitor as an orthogonal control to confirm that the observed phenotype is due to CYP11B2 inhibition.
-
Target Engagement: Whenever possible, confirm target engagement in your experimental system. This can be done by measuring the accumulation of the CYP11B2 substrate (11-deoxycorticosterone) or by using more advanced techniques like thermal shift assays or activity-based protein profiling if applicable probes are available.
-
Selectivity: Confirm the selectivity of Baxdrostat in your experimental system by measuring its effect on a closely related off-target, primarily CYP11B1, by quantifying cortisol levels.
-
Time Dependence: Investigate the time-dependent effects of Baxdrostat to understand the kinetics of CYP11B2 inhibition in your system.
-
Inactive Control: The use of a structurally similar but inactive analog of Baxdrostat, if available, would be ideal to control for off-target effects not related to CYP11B2 inhibition.
By following these guidelines and protocols, researchers can effectively utilize this compound as a precise chemical probe to dissect the intricate roles of CYP11B2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labcorp.com [labcorp.com]
- 4. mdpi.com [mdpi.com]
- 5. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 13. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cardiometabolichealth.org [cardiometabolichealth.org]
- 15. researchgate.net [researchgate.net]
- 16. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 17. Small-Molecule Target Validation [chemicals.thermofisher.kr]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 22. Chemical Probes — SGC-UNC [sgc-unc.org]
Application Notes and Protocols for In Vivo Experiments with (Rac)-Baxdrostat in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2][3] By targeting aldosterone production, Baxdrostat represents a promising therapeutic agent for conditions associated with aldosterone excess, such as resistant hypertension and primary aldosteronism.[1][2] Preclinical studies in cynomolgus monkeys have demonstrated its ability to inhibit aldosterone synthesis without significantly affecting cortisol levels, highlighting its selectivity.[1][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments with this compound in rodent models, particularly for investigating its effects on blood pressure and aldosterone levels.
Mechanism of Action
Baxdrostat selectively inhibits the CYP11B2 enzyme, which catalyzes the conversion of 11-deoxycorticosterone to corticosterone, then to 18-hydroxycorticosterone, and finally to aldosterone. This targeted inhibition leads to a dose-dependent reduction in plasma and urine aldosterone concentrations.[3][4] Due to its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), Baxdrostat minimizes the risk of off-target effects on cortisol production.[1]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Baxdrostat.
Caption: The Renin-Angiotensin-Aldosterone System and Baxdrostat's point of inhibition.
Data Presentation: Efficacy of Aldosterone Synthase Inhibitors in Rodent Models
The following tables summarize quantitative data from studies on aldosterone synthase inhibitors in rat models. While specific data for this compound in rats is limited in publicly available literature, the data from FAD286, a well-characterized aldosterone synthase inhibitor, provides a strong basis for experimental design.
Table 1: Effect of FAD286 on Urinary Aldosterone in Spontaneously Hypertensive Rats (SHR) [5][6]
| Treatment Group | Diet | Dose (mg/kg) | Duration | Change in Urinary Aldosterone |
| FAD286 | Low Sodium/High Potassium | 10 | 4 weeks | ↓ 53% |
| FAD286 | Low Sodium/High Potassium | 30 | 4 weeks | ↓ 87% |
| FAD286 | High Sodium | 10 | 4 weeks | ↓ 50% |
| FAD286 | High Sodium | 30 | 4 weeks | ↓ 75% |
Table 2: Effect of FAD286 on Plasma Renin Concentration in SHRs [5][6]
| Treatment Group | Diet | Dose (mg/kg) | Duration | Change in Plasma Renin |
| FAD286 | Low Sodium/High Potassium | 30 | 4 weeks | ↑ 3-fold |
| FAD286 | High Sodium | 30 | 4 weeks | No significant change |
Table 3: Effect of FAD286 on Plasma Steroids in Zucker Diabetic Fatty (ZDF) Rats [7][8]
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Plasma Aldosterone | Change in Plasma Corticosterone | Change in Plasma 11-Deoxycorticosterone |
| FAD286 | 3 | up to 15 weeks | No significant effect | No significant effect | ↑ ~4-fold |
| FAD286 | 10 | up to 15 weeks | Nearly complete disappearance | No significant effect | ↑ ~4-fold |
Experimental Protocols
The following are detailed protocols for conducting in vivo experiments with this compound in rodent models.
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the dose-dependent effect of this compound on blood pressure in a genetically hypertensive rat model.
Experimental Workflow:
Caption: Workflow for evaluating the antihypertensive efficacy of Baxdrostat in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in sterile water).
-
Low sodium (e.g., 0.05% NaCl) and high potassium (e.g., 2% KCl) diet.
-
Standard rat chow.
-
Metabolic cages for urine collection.
-
Blood pressure measurement system (non-invasive tail-cuff or radiotelemetry).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Animal Acclimatization: House male SHRs in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week.
-
Dietary Manipulation: To stimulate the renin-angiotensin-aldosterone system, switch the rats to a low sodium/high potassium diet for 7-14 days prior to the start of treatment.
-
Baseline Measurements:
-
Measure and record the body weight of each animal.
-
Measure baseline systolic and diastolic blood pressure using a tail-cuff system or implanted telemetry device. For tail-cuff measurements, acclimate the rats to the restraining device for several days before recording baseline readings.
-
-
Randomization: Randomly assign rats to treatment groups (e.g., Vehicle control, Baxdrostat 1 mg/kg, 3 mg/kg, 10 mg/kg). A minimum of 8-10 animals per group is recommended.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous before each administration.
-
Administer the assigned treatment once daily via oral gavage for the duration of the study (e.g., 28 days). The volume should be consistent across all groups (e.g., 5 mL/kg).
-
-
Monitoring:
-
Measure blood pressure and heart rate weekly.
-
Monitor body weight and general health status daily.
-
-
Endpoint Sample Collection (at the end of the treatment period):
-
24-Hour Urine Collection: Place rats in metabolic cages for 24 hours to collect urine for aldosterone and electrolyte analysis. Measure the total urine volume.
-
Blood Collection: Anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Tissue Collection (Optional): Harvest heart and kidneys for histopathological analysis or molecular studies.
-
-
Sample Analysis:
-
Measure plasma and urinary aldosterone concentrations using a commercially available ELISA or LC-MS/MS.
-
Measure plasma renin activity (PRA) using a commercial kit.
-
Analyze plasma and urine for electrolyte levels (sodium, potassium).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of Baxdrostat to the vehicle control.
Protocol 2: Pharmacodynamic Assessment of Aldosterone Synthase Inhibition
This protocol focuses on the acute pharmacodynamic effects of a single dose of this compound on plasma aldosterone and its precursors.
Experimental Workflow:
Caption: Workflow for assessing the pharmacodynamics of Baxdrostat.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound.
-
Vehicle for oral gavage.
-
Blood collection supplies.
-
Analytical equipment for hormone quantification (ELISA or LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or saphenous vein.
-
Drug Administration: Administer a single oral dose of this compound or vehicle to the rats.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation and Analysis: Prepare plasma as described in Protocol 1. Analyze plasma samples for concentrations of aldosterone, corticosterone, 11-deoxycorticosterone, and plasma renin activity.
-
Data Analysis: Plot the plasma concentrations of the measured hormones over time to determine the time course of aldosterone synthase inhibition.
Conclusion
These application notes and protocols provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in rodent models. The use of appropriate animal models, such as the spontaneously hypertensive rat, combined with dietary manipulation to stimulate the RAAS, will enable a robust assessment of Baxdrostat's therapeutic potential. Careful adherence to the detailed protocols for drug administration, blood pressure measurement, and biochemical analyses will ensure the generation of high-quality, reproducible data for advancing the understanding and development of this novel aldosterone synthase inhibitor.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiometabolichealth.org [cardiometabolichealth.org]
- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving (Rac)-Baxdrostat solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (Rac)-Baxdrostat for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a potent and selective inhibitor of aldosterone synthase, an enzyme involved in the production of aldosterone.[1][2] Elevated aldosterone levels are associated with conditions like treatment-resistant hypertension.[1][3] Like many small molecule inhibitors, Baxdrostat has poor aqueous solubility, which can lead to precipitation in aqueous-based in vitro assay buffers. This can result in inaccurate and unreliable experimental data.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is practically insoluble in water.[4] The most common solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[4][5]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue with poorly soluble compounds. Refer to the troubleshooting guide below for strategies to prevent precipitation, such as using co-solvents or reducing the final concentration of the compound in the assay.
Q4: Are there any pre-formulated solutions of this compound available?
A4: While some suppliers may offer in vivo formulations, for in vitro assays, researchers typically need to prepare fresh working solutions from a DMSO stock. The in vivo formulations provided by suppliers can serve as a good starting point for developing a suitable in vitro formulation.[4][6]
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
This guide provides a stepwise approach to troubleshoot and resolve precipitation issues during your in vitro experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Solubility | Recommendations |
| H₂O | < 1 mg/mL (insoluble)[4] | Not recommended as a primary solvent. |
| DMSO | 90.0 mg/mL (247.6 mM)[4] to 250 mg/mL (687.85 mM)[5] | Recommended for stock solutions. Sonication or gentle heating (to 37°C) may be required.[4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.08 mM)[4] | Suitable for in vivo and potentially adaptable for in vitro use. Add solvents sequentially.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.72 mM)[6] | A good option for increasing aqueous solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it briefly to 37°C.[5]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[5][6]
Protocol 2: Preparation of a Working Solution using Co-solvents
This protocol is adapted from a common in vivo formulation and may require optimization for your specific in vitro assay.
-
Materials: this compound DMSO stock solution, PEG300, Tween 80, sterile saline or assay buffer.
-
Procedure:
-
Start with your concentrated this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents, ensuring the solution is clear after each addition.[4] For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80, you would add the DMSO stock first, followed by PEG300, then Tween 80, and finally the saline or buffer.
-
Vortex gently to mix between each addition.
-
-
Note: The final concentration of each component should be carefully calculated to ensure it is not cytotoxic to the cells in your assay. It is recommended to perform a vehicle control experiment.
Protocol 3: Preparation of a Working Solution using SBE-β-CD
-
Materials: this compound DMSO stock solution, 20% SBE-β-CD in saline or assay buffer.
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer.
-
To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD solution.[6]
-
Mix thoroughly until the solution is clear.
-
-
Note: This method can significantly enhance the aqueous solubility of hydrophobic compounds.
Signaling Pathway
This compound is a selective inhibitor of aldosterone synthase (CYP11B2).
Caption: Mechanism of action of this compound.
References
identifying and mitigating off-target effects of (Rac)-Baxdrostat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of (Rac)-Baxdrostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] By inhibiting CYP11B2, Baxdrostat reduces the production of aldosterone, a hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2]
Q2: What are the known on-target and potential off-target effects of Baxdrostat?
A2: The primary on-target effect of Baxdrostat is the reduction of aldosterone levels, leading to a decrease in blood pressure.[3][4] Due to its mechanism, on-target related effects may include alterations in electrolyte levels, such as an increase in potassium (hyperkalemia) and a decrease in sodium (hyponatremia). The most well-characterized potential off-target effect is the inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis. However, Baxdrostat has been designed for high selectivity for CYP11B2 over CYP11B1.[1]
Q3: How selective is Baxdrostat for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1)?
A3: Preclinical studies have demonstrated that Baxdrostat exhibits a high degree of selectivity, with a reported selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[5] This high selectivity minimizes the risk of off-target inhibition of cortisol production, a significant advantage over earlier, less selective aldosterone synthase inhibitors.[1]
Q4: What are the common experimental approaches to identify off-target effects of a compound like Baxdrostat?
A4: A combination of computational (in silico) and experimental (in vitro) methods is typically employed. In silico approaches involve screening the compound against databases of known protein structures to predict potential binding interactions.[6][7] In vitro experimental approaches include broad panel screening against a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, as well as specific assays like Cytochrome P450 (CYP) inhibition assays to determine IC50 values.[8]
Q5: What are the potential consequences of off-target effects?
A5: Off-target effects can lead to a range of unintended pharmacological or toxicological outcomes. These can include adverse drug reactions, reduced therapeutic efficacy, and the potential for drug-drug interactions. Early identification and mitigation of off-target effects are crucial for the development of safe and effective therapeutics.
Troubleshooting Guides
Problem: Unexpected changes in cortisol levels in in vitro experiments.
-
Possible Cause 1: Low Selectivity of the Compound Batch. The specific batch of this compound may have purity issues or contaminants that inhibit CYP11B1.
-
Troubleshooting Step: Verify the purity and identity of the Baxdrostat batch using analytical methods such as HPLC and mass spectrometry. Source the compound from a reputable supplier.
-
-
Possible Cause 2: Experimental Conditions. Assay conditions, such as substrate or cofactor concentrations, may not be optimal, leading to apparent off-target inhibition.
-
Troubleshooting Step: Optimize the in vitro assay conditions. Ensure that the substrate concentration for the CYP11B1 assay is at or below its Km value. Review and optimize incubation times and enzyme concentrations.
-
-
Possible Cause 3: Non-specific Inhibition. At very high concentrations, Baxdrostat may exhibit non-specific inhibition of CYP11B1.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 for both CYP11B1 and CYP11B2. Ensure that the concentrations used in your experiments are relevant to the intended therapeutic range and well below the concentration that causes significant CYP11B1 inhibition.
-
Problem: Discrepancies between in silico predictions and in vitro results for off-target binding.
-
Possible Cause 1: Inaccuracy of Computational Models. The predictive models used for in silico screening may not perfectly represent the complexity of biological interactions.
-
Troubleshooting Step: Use multiple in silico prediction tools and compare the results. Prioritize in vitro validation for targets that are consistently predicted by different algorithms.
-
-
Possible Cause 2: Limitations of In Vitro Assays. The chosen in vitro assay may not be sensitive enough or may not accurately reflect the physiological conditions of the predicted off-target interaction.
-
Troubleshooting Step: Utilize orthogonal in vitro assays to confirm potential off-target hits. For example, follow up a binding assay with a functional assay to determine if the binding has a biological consequence.
-
Quantitative Data
| Target | Metric | Value | Reference |
| CYP11B2 (Aldosterone Synthase) | Ki | ~13 nmol/L | [9] |
| CYP11B1 (11β-hydroxylase) | Ki | >1300 nmol/L | [9] |
| Selectivity (CYP11B1/CYP11B2) | Ratio | >100-fold | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition (IC50 Shift Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of Baxdrostat against various Cytochrome P450 enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
CYP-specific substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for reaction quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Baxdrostat to achieve the desired final concentrations in the assay.
-
Prepare working solutions of HLMs or recombinant enzymes, NADPH regenerating system, and CYP-specific substrate in the incubation buffer.
-
-
IC50 Determination (Direct Inhibition):
-
In a 96-well plate, add the incubation buffer, HLM/recombinant enzyme, and the Baxdrostat serial dilutions.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific substrate.
-
Incubate at 37°C for the optimized reaction time.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
IC50 Shift Assay (Time-Dependent Inhibition):
-
Perform two sets of pre-incubations: one with and one without the NADPH regenerating system.
-
In a 96-well plate, add the incubation buffer, HLM/recombinant enzyme, and Baxdrostat serial dilutions.
-
Add the NADPH regenerating system to one set of wells.
-
Pre-incubate both plates at 37°C for 30 minutes.
-
Initiate the reaction by adding the CYP-specific substrate to all wells.
-
Incubate at 37°C for the optimized reaction time.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Baxdrostat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Baxdrostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
An "IC50 shift" (a lower IC50 in the presence of NADPH pre-incubation) indicates time-dependent inhibition.[10]
-
Protocol 2: In Vitro Measurement of Aldosterone and Cortisol
This protocol describes a general method for measuring aldosterone and cortisol levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Adrenal cell line (e.g., H295R)
-
Cell culture medium and supplements
-
This compound
-
Forskolin or Angiotensin II (to stimulate steroidogenesis)
-
Commercial ELISA kits for aldosterone and cortisol
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the adrenal cells to a suitable confluency in 96-well plates.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with Baxdrostat for a specified period (e.g., 1-2 hours).
-
Stimulate steroidogenesis by adding a stimulating agent like forskolin or angiotensin II.
-
Incubate for a further period (e.g., 24-48 hours) to allow for steroid production.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (as per manufacturer's instructions):
-
Prepare standards and samples according to the ELISA kit protocol.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody (enzyme-conjugated).
-
Incubate as per the kit instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of aldosterone and cortisol in the samples by interpolating their absorbance values from the standard curve.
-
Compare the hormone levels in Baxdrostat-treated cells to the vehicle-treated controls to assess the inhibitory effect.
-
Visualizations
Caption: Mechanism of Action of this compound in the RAAS and its selectivity over cortisol synthesis.
Caption: General workflow for identifying and mitigating off-target effects of a drug candidate.
Caption: Experimental workflow for the CYP450 Inhibition IC50 Shift Assay.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 4. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
Technical Support Center: Enhancing the Synthetic Yield of (Rac)-Baxdrostat
Welcome to the technical support center for the synthesis of (Rac)-Baxdrostat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help enhance the synthetic yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound can be accomplished through a multi-step process. A common pathway involves the initial condensation of a 4-halo-6,7-dihydroisoquinolin-8(5H)-one derivative with (S)-tert-butylsulfinamide. This is followed by a reduction step, a Suzuki coupling reaction to introduce the quinolinone moiety, and subsequent deprotection and acylation steps to yield the final product.[1]
Q2: I am observing low yields in the initial condensation step. What are the potential causes and solutions?
A2: Low yields in the condensation of 4-halo-6,7-dihydroisoquinolin-8(5H)-one with (S)-tert-butylsulfinamide can be attributed to several factors. Incomplete reaction, side reactions, or issues with reagent quality are common culprits. It is crucial to ensure all reagents are pure and anhydrous. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) and may require heating.[2] Optimizing the reaction time and temperature can also improve the yield.
Q3: What are the critical parameters for the Suzuki coupling reaction in this synthesis?
A3: The Suzuki coupling is a pivotal step in the synthesis. Key parameters to control for a successful reaction include the choice of palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable base (e.g., AcOK), and an appropriate solvent (e.g., toluene).[2] It is essential to ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. The reaction temperature and time are also critical and should be carefully monitored and optimized.
Q4: I am having difficulty with the purification of the final product. What methods are recommended?
A4: Purification of this compound can be challenging due to the presence of structurally similar impurities. Column chromatography is a commonly employed method for purification.[2] The choice of stationary phase (e.g., silica gel) and a suitable eluent system are critical for achieving good separation. In some cases, reverse-phase preparative column chromatography may be necessary to obtain a high-purity product.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the condensation reaction | 1. Impure or wet reagents and solvent.2. Sub-optimal reaction temperature or time.3. Inefficient removal of water formed during the reaction. | 1. Ensure all reagents and solvents are of high purity and anhydrous.2. Systematically vary the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.3. Use a Dean-Stark apparatus or molecular sieves to remove water. |
| Incomplete reduction of the sulfenimide | 1. Insufficient amount of reducing agent (e.g., sodium borohydride).2. Low reaction temperature.3. Deactivation of the reducing agent. | 1. Increase the molar equivalents of the reducing agent.2. Allow the reaction to warm to room temperature after the initial cooling.[2]3. Use freshly opened or properly stored reducing agent. |
| Low yield in the Suzuki coupling reaction | 1. Inactive catalyst.2. Presence of oxygen in the reaction mixture.3. Poor quality of the boronic acid pinacol ester.4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst.2. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere.3. Ensure the boronic acid pinacol ester is pure and dry.4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, DMF). |
| Formation of significant impurities | 1. Side reactions due to incorrect stoichiometry.2. Over-reaction or decomposition under harsh conditions.3. Impurities in starting materials. | 1. Carefully control the stoichiometry of the reactants.2. Monitor the reaction closely and quench it once the starting material is consumed.3. Purify all starting materials before use. |
| Difficulty in final product purification | 1. Co-elution of impurities with the product.2. Product instability on the stationary phase. | 1. Try different solvent systems for column chromatography.2. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.3. If the product is unstable, minimize the time it spends on the column and use milder purification conditions. |
Experimental Protocols
Step 1: Synthesis of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide
-
Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.56 g, 6.9 mmol) and (S)-tert-butylsulfinamide (2.51 g, 20.7 mmol) in 20 mL of tetrahydrofuran.
-
Add ethyl titanate (10.08 mL, 48.28 mmol).
-
Heat the mixture to 65°C and stir for 48 hours.
-
Cool the reaction to room temperature, add ethyl acetate and water, and stir for 15 minutes.
-
Remove the resulting solid by filtration.
-
Separate the liquid phases, dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to obtain the crude product which is used directly in the next step.[2]
Step 2: Synthesis of (S)-N-((8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide
-
Dissolve the crude product from Step 1 (1.98 g, 6 mmol) in 15 mL of tetrahydrofuran and cool to -45°C.
-
Add sodium borohydride (0.34 g, 9.0 mmol).
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction with ice water and extract with dichloromethane.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Purify the residue by column chromatography to obtain the product (755 mg, 38% yield).[2]
Step 3: Synthesis of (S)-N-tert-butylsulfonamido-6,7-dihydroisoquinolin-8(5H))-4-boronic acid pinacol ester
-
To a mixture of the product from Step 2 (0.66 g, 2 mmol), pinacol diboronate (1.05 g, 2.1 mmol), and AcOK (0.578 g, 6 mmol) in toluene (10 mL), add Pd(dppf)Cl₂ (0.144 g, 0.2 mmol).
-
Degas the mixture and stir at 130°C for 3 hours.
-
Filter the reaction mixture and concentrate to give a residue.
-
Add EtOAc (15 mL) and water (10 mL) to the residue.
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the product (0.51 g, 68% yield).[2]
Step 4 & 5: Suzuki Coupling and Final Product Formation
The subsequent steps involve a Suzuki coupling of the boronic acid pinacol ester with 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one, followed by deprotection and acylation to yield this compound.[1][2] Detailed conditions for these final steps would follow standard procedures for these reaction types and may require optimization.
Data Presentation
Table 1: Summary of Reported Yields for Key Intermediates
| Step | Intermediate | Reported Yield | Reference |
| 2 | (S)-N-((8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide | 38% | [2] |
| 3 | (S)-N-tert-butylsulfonamido-6,7-dihydroisoquinolin-8(5H))-4-boronic acid pinacol ester | 68% | [2] |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameters affecting yield and purity.
References
Technical Support Center: (Rac)-Baxdrostat Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of (Rac)-Baxdrostat in solution. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Suitable for long-term storage, with stability maintained for up to one year.[1][2]
-
-20°C: Suitable for short- to mid-term storage, with stability for up to one month.[2]
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Always use freshly prepared working solutions for experiments.[1][2]
Q2: In which solvents is this compound soluble and what are the recommended concentrations?
A2: this compound is practically insoluble in water.[1] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
| Solvent | Maximum Reported Solubility |
| DMSO | 90.0 mg/mL (247.6 mM) |
Table 1: Solubility of this compound in DMSO.[1]
For in vivo studies, complex formulations are often required to maintain solubility and stability in aqueous environments. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][3] Sonication may be necessary to fully dissolve the compound.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Incomplete Dissolution: Ensure the compound is fully dissolved. Gentle warming and/or sonication can aid in the dissolution of Baxdrostat in DMSO.[1]
-
Solvent Exchange: When diluting a DMSO stock solution into an aqueous buffer, the solubility of Baxdrostat can decrease significantly, leading to precipitation. To mitigate this, consider using a co-solvent system or a formulation containing surfactants like Tween 80.[1][3]
-
Low Temperature: If the solution has been stored at a low temperature, some components may have frozen or precipitated out. Allow the solution to come to room temperature and vortex thoroughly before use.
-
Concentration Too High: The concentration of Baxdrostat in your working solution may be above its solubility limit in that specific solvent system. Try preparing a more dilute solution.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for Baxdrostat have not been extensively published, based on its chemical structure containing an amide bond and aromatic rings, potential degradation mechanisms could include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into two fragments.
-
Oxidation: The aromatic rings and the tertiary amine could be sites for oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.
A safety data sheet suggests avoiding strong acids/alkalis and strong oxidizing/reducing agents.[4] Researchers should perform forced degradation studies to identify the specific degradation products and pathways relevant to their experimental conditions.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of Baxdrostat powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of Baxdrostat with a molecular weight of 363.45 g/mol , add 275.14 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][2]
Troubleshooting:
-
Issue: Powder is difficult to dissolve.
-
Solution: Use sonication or gentle warming (e.g., 37°C water bath) to assist dissolution. Ensure the DMSO is anhydrous, as water can reduce solubility.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound in solution over time. This method should be validated for your specific application.
Materials:
-
This compound solution to be tested
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
HPLC vials
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the Baxdrostat solution and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Set the injection volume (e.g., 10 µL).
-
Run a gradient elution, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for Baxdrostat (this should be determined by running a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of the Baxdrostat peak at each time point.
-
Calculate the percentage of Baxdrostat remaining at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation:
Table 2: Hypothetical Stability of 10 µM this compound in Different Solvents at Room Temperature.
| Time (hours) | % Recovery in DMSO | % Recovery in 50% Acetonitrile/Water |
| 0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 |
| 4 | 99.5 | 97.1 |
| 8 | 99.1 | 94.3 |
| 24 | 98.2 | 88.7 |
Table 3: Hypothetical Stability of 10 µM this compound in Aqueous Buffer at Different pH values (24 hours, Room Temperature).
| pH | % Recovery |
| 3.0 | 85.2 |
| 5.0 | 92.6 |
| 7.4 | 99.1 |
| 9.0 | 89.4 |
Troubleshooting:
-
Issue: Poor peak shape or resolution.
-
Solution: Adjust the mobile phase composition or gradient. Ensure the column is properly equilibrated. Check for column contamination.
-
-
Issue: Inconsistent results.
-
Solution: Ensure accurate and consistent sample preparation and dilution. Check for instrument variability. Use an internal standard for more precise quantification.
-
Visualizations
References
strategies to prevent degradation of (Rac)-Baxdrostat during experiments
Welcome to the technical support center for (Rac)-Baxdrostat. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] For routine shipping, the compound is stable at room temperature for a few days.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect solubility.[1][4] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming to 37°C and/or sonication can aid in dissolution.[1][2][5] Ensure you are using high-quality, anhydrous DMSO, as moisture can significantly impact solubility.[1][4]
Q4: How should I prepare working solutions for in vivo experiments?
A4: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2][4] These formulations often involve co-solvents and should be prepared by adding each solvent sequentially while ensuring the solution is clear before adding the next component.[2][3] If precipitation occurs, heating and/or sonication can be used to help dissolve the compound.[1][2]
Q5: Is this compound sensitive to light?
A5: One supplier recommends storing the compound protected from light, suggesting potential light sensitivity.[5] Therefore, it is best practice to store stock solutions in amber vials or tubes wrapped in foil and to minimize light exposure during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature.- Repeated freeze-thaw cycles.- Use of DMSO with high water content. | - Store aliquots at -80°C for long-term stability.[1][4][5]- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]- Use fresh, anhydrous DMSO for preparing stock solutions.[1][4] |
| Inconsistent experimental results | - Degradation of this compound in working solutions.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh working solutions for each experiment and use them immediately.[2][4]- Ensure complete dissolution by using sonication or gentle warming if necessary.[1][2][5] |
| Phase separation or precipitation in in vivo formulations | - Improper mixing of co-solvents.- Saturation limit exceeded. | - Add co-solvents sequentially and ensure the solution is clear after each addition.[2][3]- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Formulation | Solubility | Notes |
| DMSO | ~27.5 mg/mL (~75.66 mM)[3][4] | Use of ultrasonic and gentle warming may be needed. Hygroscopic DMSO can affect solubility.[1][4] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM)[3][4] | Add co-solvents sequentially.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM)[3][4] | Add co-solvents sequentially.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM)[3][4] | Add co-solvents sequentially.[3] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[1][2] |
| Stock Solution in Solvent | -80°C | 6 months[1][4][5] |
| Stock Solution in Solvent | -20°C | 1 month[1][4][5] |
| In Vivo Working Solution | Room Temperature | Prepare fresh for immediate use[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound (Molecular Weight: 363.45 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If needed, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into single-use vials.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Start with a pre-prepared, clear stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
This working solution should be prepared fresh on the day of the experiment.[2][4]
Visualizations
Caption: Workflow for handling this compound from storage to experiment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
refining the dosing regimen of (Rac)-Baxdrostat for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosing regimen of (Rac)-Baxdrostat for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone biosynthesis.[1][2] By inhibiting this enzyme, Baxdrostat reduces circulating aldosterone levels, which in turn can lead to decreased sodium and water retention and a reduction in blood pressure.[1][3] A key feature of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1][2] This selectivity minimizes the risk of off-target effects on cortisol production.
Q2: What are the reported effects of Baxdrostat in preclinical animal models?
In a study involving cynomolgus monkeys, a single 1 mg/kg dose of Baxdrostat was shown to effectively inhibit aldosterone synthesis without affecting the rise in cortisol induced by adrenocorticotropic hormone (ACTH).[1] Repeat-dose toxicity studies in monkeys indicated that Baxdrostat administration led to adrenal changes, specifically an expansion of the zona glomerulosa and alterations in cell morphology, which were partially reversible and could be mitigated with electrolyte supplementation and co-administration of an angiotensin-converting enzyme (ACE) inhibitor.[1]
Q3: What doses of Baxdrostat have been used in human clinical trials?
Human clinical trials have investigated a range of once-daily oral doses of Baxdrostat, including 0.5 mg, 1 mg, 1.5 mg, 2 mg, 2.5 mg, and 5.0 mg.[4][5] These studies have demonstrated a dose-dependent reduction in plasma aldosterone levels.[6]
Q4: What is the pharmacokinetic profile of Baxdrostat?
In human studies, Baxdrostat is rapidly absorbed, reaching peak plasma concentrations within 2 to 4 hours.[7] It has a reported half-life of approximately 26 to 31 hours, which supports once-daily dosing.[7][8]
Troubleshooting Guides
Issue 1: Determining the Optimal In Vivo Dose
Problem: Difficulty in selecting an appropriate starting dose for in vivo studies in a new animal model.
Recommended Approach:
-
Literature Review: Begin by reviewing existing preclinical data. For cynomolgus monkeys, a dose of 1 mg/kg has been reported to be effective.[1] While specific data for other models like rats is limited in publicly available literature, this can serve as a starting point for allometric scaling calculations.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to establish a dose-response relationship. A suggested starting range could be logarithmically spaced doses around the scaled dose from the monkey study.
-
Biomarker Analysis: The primary endpoint for dose selection should be the inhibition of aldosterone production. Measure plasma or urinary aldosterone levels and plasma renin activity. A significant reduction in aldosterone and a compensatory increase in renin are indicative of target engagement.
-
Cortisol Monitoring: To ensure selectivity, it is crucial to measure plasma cortisol levels, both at baseline and after an ACTH challenge. The ideal dose of Baxdrostat should significantly reduce aldosterone without causing a concurrent decrease in cortisol levels.
Issue 2: Formulation and Administration
Problem: this compound is a poorly water-soluble compound, making oral formulation for animal studies challenging.
Recommended Solutions:
-
Vehicle Selection: For oral gavage, consider using a suspension or a solution in a suitable vehicle. Common vehicles for poorly soluble compounds in preclinical studies include:
-
Aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose.
-
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[9]
-
Co-solvent systems, though care must be taken to avoid precipitation upon dilution in the gastrointestinal tract.[10]
-
-
Formulation Stability: It is essential to assess the stability of the chosen formulation over the intended period of use. This includes evaluating the physical stability of suspensions (e.g., resuspendability) and the chemical stability of Baxdrostat in the vehicle.
-
Dose Verification: After preparing the formulation, it is good practice to analytically verify the concentration of Baxdrostat to ensure accurate dosing.
Issue 3: Managing Potential Side Effects
Problem: Observing signs of hyperkalemia (elevated potassium levels) in study animals.
Background: Inhibition of aldosterone can lead to decreased potassium excretion by the kidneys, potentially resulting in hyperkalemia.[11]
Mitigation and Management Strategies:
-
Electrolyte Monitoring: Regularly monitor serum potassium levels throughout the study, especially during the initial dosing period and after any dose adjustments.
-
Dietary Considerations: If hyperkalemia is a concern, consider using a standard diet with a controlled potassium content.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate hyperkalemia.
-
Dose Adjustment: If hyperkalemia develops, a reduction in the Baxdrostat dose may be necessary.
-
Veterinary Consultation: In cases of severe or persistent hyperkalemia, consult with a veterinarian for appropriate management, which may include the use of diuretics that promote potassium excretion.[11]
Experimental Protocols
Protocol 1: Dose-Response Study in a Rodent Model of Hypertension (e.g., Spontaneously Hypertensive Rat - SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Acclimation: Acclimate animals to housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to vehicle control and treatment groups (e.g., 0.3, 1, 3, 10 mg/kg Baxdrostat). A group size of n=6-8 is recommended.
-
Formulation: Prepare this compound as a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer the formulation or vehicle once daily via oral gavage for a period of 14 days.
-
Blood Pressure Measurement: Measure systolic blood pressure via the tail-cuff method at baseline and at regular intervals throughout the study (e.g., 4, 8, and 24 hours post-dose on days 1, 7, and 14).
-
Blood Sampling: Collect blood samples at baseline and at the end of the study (e.g., 4 hours post-final dose) for measurement of plasma aldosterone, renin activity, corticosterone (the primary glucocorticoid in rodents), and electrolytes (sodium and potassium).
-
Data Analysis: Analyze changes in blood pressure, hormone levels, and electrolytes compared to the vehicle control group.
Protocol 2: Assessment of Aldosterone Synthase Selectivity with ACTH Challenge
-
Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats or as established in the dose-response study).
-
Dosing: Administer a selected effective dose of this compound or vehicle for a predetermined period (e.g., 7 days).
-
ACTH Challenge: On the final day of dosing, 2 hours after the last Baxdrostat/vehicle administration, administer ACTH (e.g., 1-24 corticotropin) via subcutaneous or intravenous injection.
-
Blood Sampling: Collect blood samples at pre-ACTH and at 30 and 60 minutes post-ACTH injection.
-
Hormone Analysis: Measure plasma aldosterone and corticosterone/cortisol concentrations in all collected samples.
-
Data Analysis: Compare the ACTH-stimulated rise in aldosterone and corticosterone/cortisol between the Baxdrostat-treated and vehicle control groups. A selective inhibitor should blunt the aldosterone response without significantly affecting the corticosterone/cortisol response.
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (1 mg/kg) |
| Aldosterone Inhibition | - | Significant |
| Cortisol Response to ACTH | Normal | Unaffected |
Data summarized from preclinical studies.[1]
Table 2: Key Pharmacokinetic Parameters of Baxdrostat in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |
| Mean Half-life (t1/2) | 26 - 31 hours |
Data from human clinical trials.[7][8]
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Caption: Experimental workflow for refining the in vivo dosing regimen of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mednexus.org [mednexus.org]
- 4. cardiometabolichealth.org [cardiometabolichealth.org]
- 5. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moh.gov.my [moh.gov.my]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. Prevention and management of hyperkalemia in patients treated with renin–angiotensin–aldosterone system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Evaluating the Potential Cytotoxicity of (Rac)-Baxdrostat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the potential cytotoxicity of (Rac)-Baxdrostat in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex.[1][2] Its high selectivity for CYP11B2 over CYP11B1 (the enzyme for cortisol synthesis) is a key feature, minimizing off-target effects on cortisol production.[1][3][4][5] Baxdrostat is developed for treating conditions associated with elevated aldosterone levels, such as resistant hypertension.[2][6]
Q2: Is Baxdrostat expected to be cytotoxic to cell lines?
Based on its mechanism of action and available clinical data, Baxdrostat is not expected to exhibit general cytotoxicity in most cell lines. Clinical trials have shown a favorable safety profile with mild adverse effects.[6][7][8][9][10] However, specific cell types that are highly dependent on aldosterone signaling or express significant levels of CYP11B2 might be affected. Cytotoxicity could also be observed at very high concentrations due to off-target effects unrelated to its primary mechanism.
Q3: Which cell lines are most appropriate for studying the cytotoxic potential of Baxdrostat?
The choice of cell line should be guided by the research question.
-
Adrenocortical cell lines (e.g., NCI-H295R): These cells express aldosterone synthase and are a relevant model to study on-target effects and potential cytotoxicity related to the inhibition of steroidogenesis.
-
Cardiomyocytes, renal cells, and vascular smooth muscle cells: These are relevant for studying the downstream effects of aldosterone inhibition, although they may not express CYP11B2 themselves.
-
Standard cancer cell lines (e.g., HeLa, A549) and non-cancerous cell lines (e.g., HEK293, fibroblasts): These can be used to assess off-target, general cytotoxicity.
Q4: What are the expected morphological changes in cells if Baxdrostat were to be cytotoxic?
If Baxdrostat induces cytotoxicity, you might observe cellular changes such as:
-
Rounding and detachment from the culture surface.
-
Shrinkage of the cell body and nuclear condensation (apoptosis).
-
Swelling and rupture of the cell membrane (necrosis).
-
Formation of apoptotic bodies.
-
Decreased cell density.
Troubleshooting Guides for Cytotoxicity Assays
MTT/XTT/WST-1 (Metabolic Activity) Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent decrease in viability | Baxdrostat is not cytotoxic at the tested concentrations. The incubation time is too short. The chosen cell line is not sensitive. | Extend the range of Baxdrostat concentrations (e.g., from nanomolar to high micromolar). Increase the incubation time (e.g., 24h, 48h, 72h). Use a positive control known to induce cytotoxicity in your cell line. Consider using a more sensitive cell line if appropriate. |
| Low signal or absorbance values | Insufficient cell number. The incubation time with the reagent is too short. | Optimize the initial cell seeding density to ensure the control wells are in the linear range of the assay. Increase the incubation time with the tetrazolium salt, ensuring it does not become toxic to the cells. |
| High background from Baxdrostat alone | The compound interferes with the absorbance reading or reduces the tetrazolium salt. | Run a control plate with Baxdrostat in cell-free media to measure its intrinsic absorbance and subtract this from the experimental values. |
Lactate Dehydrogenase (LDH) Release (Membrane Integrity) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High spontaneous LDH release in control wells | High cell density leading to cell death. Rough handling of cells during seeding or reagent addition. Contamination. | Optimize cell seeding density to avoid overgrowth.[11] Handle cells gently and avoid forceful pipetting.[11] Check for microbial contamination. |
| No significant LDH release at high Baxdrostat concentrations | Baxdrostat may induce apoptosis without immediate membrane rupture. The incubation time is not long enough for secondary necrosis. The compound is not cytotoxic. | Use an apoptosis-specific assay (e.g., Caspase-3/7 activity) in parallel.[12] Increase the incubation period. Include a positive control (e.g., lysis buffer) to confirm the assay is working. |
| Baxdrostat interferes with the LDH enzyme activity | The compound may inhibit or activate the LDH enzyme directly. | Test Baxdrostat's effect on purified LDH or the LDH in the maximum-release control wells to check for interference. |
Data Presentation
Quantitative data from cytotoxicity experiments should be presented in a clear and organized manner. Below are examples of how to structure your data tables.
Table 1: Cell Viability (MTT Assay) of Various Cell Lines Treated with this compound for 48 hours.
| Cell Line | Baxdrostat Conc. (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| NCI-H295R | 0 (Control) | 100 ± 4.5 | >100 |
| 1 | 98.2 ± 5.1 | ||
| 10 | 95.6 ± 3.9 | ||
| 100 | 89.3 ± 6.2 | ||
| HEK293 | 0 (Control) | 100 ± 3.8 | >100 |
| 1 | 101.5 ± 4.2 | ||
| 10 | 99.8 ± 3.5 | ||
| 100 | 97.4 ± 4.8 | ||
| HUVEC | 0 (Control) | 100 ± 5.2 | >100 |
| 1 | 99.1 ± 4.7 | ||
| 10 | 96.5 ± 5.5 | ||
| 100 | 92.1 ± 6.1 |
Data are hypothetical and for illustrative purposes only.
Table 2: Percentage of Cytotoxicity (LDH Assay) in NCI-H295R cells after 48-hour exposure to this compound.
| Treatment | Baxdrostat Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| Baxdrostat | 1 | 5.8 ± 1.3 |
| 10 | 7.1 ± 1.5 | |
| 100 | 12.4 ± 2.3 | |
| Positive Control (Lysis Buffer) | - | 100 ± 0.0 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the Baxdrostat-containing medium to each well. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells:
-
Spontaneous Release: Vehicle-treated cells.
-
Maximum Release: Cells treated with a lysis buffer 45 minutes before the end of the incubation.
-
Medium Background: Cell-free medium with the vehicle.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Correct for background absorbance and calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Troubleshooting logic for unexpected results.
References
- 1. cardiometabolichealth.org [cardiometabolichealth.org]
- 2. How does Baxdrostat work? | ERGSY [ergsy.com]
- 3. researchgate.net [researchgate.net]
- 4. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca-us.com]
- 9. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 10. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
(Rac)-Baxdrostat: A Comparative Guide to its Selectivity for Aldosterone Synthase (CYP11B2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Baxdrostat's selectivity for CYP11B2 over CYP11B1, supported by experimental data and detailed methodologies.
Introduction to Aldosterone Synthase and its Isoforms
Aldosterone and cortisol are essential steroid hormones synthesized in the adrenal cortex. Their production is finalized by two closely related mitochondrial cytochrome P450 enzymes: aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). CYP11B2 is primarily responsible for the synthesis of aldosterone, a key regulator of blood pressure and electrolyte balance.[1] Conversely, CYP11B1 is the principal enzyme for cortisol production, a glucocorticoid vital for metabolism and immune function. Due to their high sequence homology (>93%), developing selective inhibitors for CYP11B2 has been a significant challenge in drug development.[1] Non-selective inhibition can lead to off-target effects, primarily by suppressing cortisol synthesis and causing adrenal insufficiency.
This compound is a novel, potent, and highly selective inhibitor of aldosterone synthase.[2][3] Its mechanism of action involves the direct, competitive inhibition of CYP11B2, thereby reducing aldosterone production.[4] This selectivity is crucial for minimizing the risk of cortisol-related adverse effects, making it a promising therapeutic agent for conditions associated with aldosterone excess, such as resistant hypertension and primary aldosteronism.[2][5]
Comparative Selectivity of Aldosterone Synthase Inhibitors
The selectivity of this compound for CYP11B2 over CYP11B1 has been quantified in various in vitro studies. The following table summarizes the inhibitory potency (IC50 or Ki) of Baxdrostat and other notable aldosterone synthase inhibitors. A higher selectivity ratio (CYP11B1/CYP11B2) indicates greater selectivity for aldosterone synthase.
| Compound | CYP11B2 IC50/Ki (nM) | CYP11B1 IC50/Ki (nM) | Selectivity Ratio (CYP11B1/CYP11B2) | Reference(s) |
| This compound | 13 (Ki) | >1300 (Ki) | >100 | [4] |
| Osilodrostat (LCI699) | 0.7 | 2.5 | ~3.6 | [6] |
| FAD286 (fadrozole) | 1.6 (IC50) | 9.9 (IC50) | ~6.2 | [7] |
| Lorundrostat | Not specified | Not specified | 374 | [8] |
| Dexfadrostat | Not specified | Not specified | High (in vitro) | [9] |
Experimental Protocols
The determination of inhibitor selectivity for CYP11B1 and CYP11B2 is typically performed using cell-based assays with engineered cell lines that stably express the human enzymes. The most commonly used cell lines are Chinese hamster lung fibroblasts (V79) and the human adrenocortical carcinoma cell line (NCI-H295R).[10][11]
In Vitro CYP11B1 and CYP11B2 Inhibition Assay using V79 Cells
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on human CYP11B1 and CYP11B2 expressed in V79 cells.
1. Cell Culture and Plating:
-
V79 cells stably transfected with human CYP11B1 or CYP11B2 are cultured in appropriate media supplemented with antibiotics for selection.
-
Cells are seeded into 24-well plates at a density that allows for approximately 80% confluency at the time of the assay.
2. Compound Incubation:
-
Test compounds, including this compound and reference inhibitors, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium.
-
The culture medium is removed from the cells, and the cells are washed with phosphate-buffered saline (PBS).
-
The diluted compounds are added to the respective wells and pre-incubated with the cells for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
3. Substrate Addition and Reaction:
-
The enzymatic reaction is initiated by adding the specific substrate for each enzyme.
-
For CYP11B2, 11-deoxycorticosterone is typically used as the substrate.
-
For CYP11B1, 11-deoxycortisol is the preferred substrate.[7]
-
-
The final substrate concentration should be close to the Michaelis-Menten constant (Km) for the respective enzyme to ensure sensitive detection of inhibition.
-
The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours) at 37°C.
4. Sample Collection and Steroid Extraction:
-
The reaction is terminated by transferring the supernatant (culture medium) to a new plate or tubes.
-
Steroids are extracted from the supernatant using an organic solvent such as ethyl acetate or by solid-phase extraction.
5. Analysis by LC-MS/MS:
-
The extracted steroids (products of the enzymatic reaction, e.g., aldosterone or corticosterone for CYP11B2, and cortisol for CYP11B1) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12]
-
The LC-MS/MS system is optimized for the detection and quantification of the specific steroid products.
6. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the concentration-response data to a suitable pharmacological model using non-linear regression analysis.
-
The selectivity ratio is calculated by dividing the IC50 value for CYP11B1 by the IC50 value for CYP11B2.
Visualizations
Caption: Signaling pathway of aldosterone synthesis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the selectivity of this compound.
References
- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: (Rac)-Baxdrostat vs. Spironolactone in Cardiovascular Models
A detailed comparison of the next-generation aldosterone synthase inhibitor, (Rac)-Baxdrostat, and the established mineralocorticoid receptor antagonist, spironolactone, in preclinical settings, offering insights for researchers and drug development professionals.
In the landscape of therapies targeting the renin-angiotensin-aldosterone system (RAAS), both this compound and spironolactone represent key strategies for mitigating the pathological effects of excess aldosterone. However, they employ fundamentally different mechanisms of action, leading to distinct preclinical profiles in terms of selectivity, efficacy, and off-target effects. This guide provides a comprehensive comparison of these two agents based on available preclinical data.
Mechanism of Action: A Tale of Two Strategies
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis.[1][2] This targeted approach aims to reduce the production of aldosterone at its source. In contrast, spironolactone is a non-selective mineralocorticoid receptor (MR) antagonist.[3] It competes with aldosterone for binding to the MR, thereby blocking the downstream signaling cascade that leads to sodium and water retention and other detrimental cardiovascular effects.
In Vitro Selectivity and Potency
Preclinical in vitro studies have been crucial in differentiating this compound and spironolactone. Baxdrostat demonstrates high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[4][5] This selectivity is critical for avoiding off-target effects on cortisol production. Spironolactone, while effectively blocking the mineralocorticoid receptor, also exhibits significant binding to other steroid hormone receptors, which is a primary source of its side effects.
| Parameter | This compound | Spironolactone | Reference |
| Primary Target | Aldosterone Synthase (CYP11B2) | Mineralocorticoid Receptor (MR) | [1][3] |
| Selectivity Ratio (CYP11B2 vs CYP11B1) | 100:1 | Not Applicable | [4][5] |
| Mineralocorticoid Receptor (MR) IC50 | Not Applicable | 24 nM | [6] |
| Androgen Receptor (AR) IC50 | Not Applicable | 67 nM | [6] |
| Progesterone Receptor (PR) Ki | Not Applicable | 300 nM (for canrenone, an active metabolite) | [7] |
Table 1: Comparative In Vitro Potency and Selectivity
Preclinical Efficacy in Animal Models
Blood Pressure Reduction
Preclinical studies in various animal models have demonstrated the efficacy of both agents in lowering blood pressure. Spironolactone has been shown to prevent blood pressure elevation in diabetic rats and ameliorate salt-induced cardiac dysfunction in hypertensive rats.[3] A study in spontaneously hypertensive rats (SHR) showed that spironolactone at a dose of 100 mg/kg/day significantly decreased both systolic and diastolic blood pressure after the first week of treatment.[8]
End-Organ Protection
Both aldosterone synthase inhibitors and mineralocorticoid receptor antagonists are being investigated for their potential to protect end organs from damage caused by excessive aldosterone. In a transgenic hypertensive rat model, spironolactone was shown to decrease glomerulosclerosis and renal cortical fibrosis.[10] The preclinical development of baxdrostat is also focused on its potential for cardiorenal protection.
Preclinical Safety and Off-Target Effects
The primary differentiating factor in the preclinical safety profiles of this compound and spironolactone lies in their selectivity.
This compound: Preclinical studies in cynomolgus monkeys highlighted that baxdrostat inhibits aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol, indicating a lack of significant off-target effects on the hypothalamic-pituitary-adrenal axis.[1][9]
Spironolactone: Due to its non-selective nature, spironolactone interacts with androgen and progesterone receptors, leading to antiandrogenic and progestogenic effects.[6][7] These off-target activities are responsible for side effects such as gynecomastia and menstrual irregularities observed in clinical use.
| Feature | This compound | Spironolactone | Reference |
| Effect on Cortisol | No significant effect | No direct effect, but can alter steroidogenesis | [1][9] |
| Androgenic Effects | None reported | Antiandrogenic | [6] |
| Progestogenic Effects | None reported | Weak progestogenic activity | [7] |
Table 2: Comparative Preclinical Safety and Off-Target Profile
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized workflows for key preclinical assays used to characterize compounds like this compound and spironolactone.
Aldosterone Synthase Inhibition Assay (General Protocol)
-
Enzyme Source: Recombinant human aldosterone synthase (CYP11B2) is expressed in a suitable cell line.
-
Substrate: A precursor in the aldosterone synthesis pathway, such as 11-deoxycorticosterone, is used as the substrate.
-
Incubation: The enzyme, substrate, and various concentrations of the test compound (this compound) are incubated.
-
Product Detection: The amount of aldosterone produced is quantified using methods like LC-MS/MS.
-
Data Analysis: IC50 values are calculated to determine the potency of the inhibitor. A similar assay is performed with 11β-hydroxylase (CYP11B1) to assess selectivity.
Mineralocorticoid Receptor Binding Assay (General Protocol)
-
Receptor Source: A source of mineralocorticoid receptors, such as rat kidney cytosol or recombinant human MR, is prepared.
-
Radioligand: A radiolabeled ligand, typically [³H]-aldosterone, is used.
-
Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (spironolactone).
-
Separation: Bound and free radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: IC50 or Ki values are determined to assess the binding affinity of the test compound. Similar assays are conducted for androgen and progesterone receptors to evaluate off-target binding.
Conclusion
Preclinical data clearly distinguishes this compound and spironolactone based on their mechanisms of action and selectivity profiles. This compound's high selectivity for aldosterone synthase offers the potential for effective aldosterone suppression without the hormonal off-target effects associated with spironolactone. Spironolactone, while a potent mineralocorticoid receptor antagonist, demonstrates significant cross-reactivity with other steroid hormone receptors in preclinical assays, which translates to its known side effect profile.
For researchers and drug development professionals, the choice between targeting aldosterone synthesis versus its receptor depends on the desired therapeutic profile. The preclinical data suggests that selective aldosterone synthase inhibition with agents like this compound may offer a more targeted and potentially safer approach to mitigating the adverse effects of aldosterone. Further head-to-head preclinical and clinical studies will be invaluable in fully elucidating the comparative efficacy and safety of these two distinct therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 3. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 7. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Baxdrostat: A Comparative Guide to a Novel Aldosterone Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Baxdrostat, a selective aldosterone synthase inhibitor, with other therapeutic alternatives for managing conditions associated with aldosterone excess, such as resistant hypertension. The information presented is based on available experimental data from clinical trials to aid in research and development decisions.
Executive Summary
This compound is a potent and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1][2] Clinical trials have demonstrated its efficacy in significantly lowering blood pressure in patients with treatment-resistant hypertension, a condition where blood pressure remains high despite the use of three or more antihypertensive medications.[3][4] A key feature of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme for cortisol synthesis, which minimizes the risk of off-target hormonal effects.[5][6] This guide compares the experimental findings of Baxdrostat with other aldosterone synthase inhibitors and mineralocorticoid receptor antagonists (MRAs).
Mechanism of Action: Targeting Aldosterone Synthesis
Baxdrostat directly inhibits the CYP11B2 enzyme, leading to a reduction in aldosterone production.[6] Aldosterone plays a crucial role in blood pressure regulation by promoting sodium and water retention. By lowering aldosterone levels, Baxdrostat helps to decrease blood volume and, consequently, blood pressure. This targeted approach differs from mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone, which block the action of aldosterone at its receptor.
Comparative Efficacy of Aldosterone Synthase Inhibitors and MRAs
The following tables summarize the quantitative data on the efficacy of Baxdrostat and its alternatives in reducing blood pressure from various clinical trials.
Table 1: Aldosterone Synthase Inhibitors - Efficacy in Blood Pressure Reduction
| Drug | Trial | Dosage | Placebo-Adjusted Systolic BP Reduction (mmHg) | Placebo-Adjusted Diastolic BP Reduction (mmHg) |
| This compound | BrigHTN (Phase 2)[3] | 1 mg/day | -8.1 | Not Significant |
| 2 mg/day | -11.0 | -5.2[4] | ||
| BaxHTN (Phase 3)[7] | 1 mg/day | -8.7 | Data not specified | |
| 2 mg/day | -9.8 | Data not specified | ||
| Bax24 (Phase 3)[8][9] | 2 mg/day | -14.0 (24-hour ambulatory) | Data not specified | |
| Lorundrostat | Target-HTN (Phase 2)[10] | 50 mg/day | -13.7 | Data not specified |
| 100 mg/day | -11.9 | Data not specified | ||
| Launch-HTN (Phase 3)[11] | 50 mg/day | -16.9 (at week 6) | Data not specified | |
| Osilodrostat | Phase 2 (Hypertension) | 0.25 mg twice daily | -2.6 | +0.3 |
Table 2: Mineralocorticoid Receptor Antagonists - Efficacy in Blood Pressure Reduction
| Drug | Trial | Dosage | Placebo-Adjusted Systolic BP Reduction (mmHg) | Placebo-Adjusted Diastolic BP Reduction (mmHg) |
| Spironolactone | PATHWAY-2[12][13] | 25-50 mg/day | -8.7 (home BP) | Data not specified |
| Finerenone | AMBER (vs. Placebo)[14] | N/A | -5.74 | Data not specified |
Comparative Safety and Selectivity
The selectivity for CYP11B2 over CYP11B1 is a critical factor in minimizing adverse effects related to cortisol suppression.
Table 3: Selectivity and Key Adverse Events of Aldosterone Synthase Inhibitors
| Drug | Selectivity (CYP11B2 vs CYP11B1) | Key Adverse Events |
| This compound | >100-fold[5][15] | Hyperkalemia (low incidence), no reports of adrenocortical insufficiency.[7] |
| Lorundrostat | 374-fold[16][17] | Modest increase in serum potassium, decrease in eGFR, hyponatremia.[18][19] |
| Osilodrostat | ~3-fold more potent for CYP11B2 than CYP11B1; also a potent CYP11B1 inhibitor.[20] | Nausea, headache, fatigue, adrenal insufficiency, hypocortisolism.[21] |
Table 4: Key Adverse Events of Mineralocorticoid Receptor Antagonists
| Drug | Key Adverse Events |
| Spironolactone | Hyperkalemia, gynecomastia, breast tenderness, menstrual irregularities. |
| Eplerenone | Hyperkalemia; lower incidence of hormonal side effects compared to spironolactone. |
| Finerenone | Lower risk of hyperkalemia compared to spironolactone.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the protocols for the key clinical trials cited.
This compound Clinical Trial Protocols
-
BrigHTN (Phase 2): A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial. 275 patients with treatment-resistant hypertension (BP ≥130/80 mmHg on ≥3 antihypertensive agents, including a diuretic) were randomized to receive Baxdrostat (0.5 mg, 1.0 mg, or 2.0 mg) or placebo once daily for 12 weeks. The primary endpoint was the change in mean seated systolic blood pressure from baseline to week 12.[22]
-
BaxHTN (Phase 3): A multicenter, randomized, double-blind, placebo-controlled trial with 796 patients with uncontrolled or resistant hypertension. Participants were randomized (1:1:1) to receive Baxdrostat 1 mg, 2 mg, or placebo once daily for a 12-week double-blind period. The primary endpoint was the change from baseline in mean seated systolic blood pressure at Week 12.[7][23]
-
Bax24 (Phase 3): A randomized, double-blind, placebo-controlled, parallel-group study in approximately 212 participants with resistant hypertension. The study evaluated the effect of Baxdrostat 2mg versus placebo on the reduction of 24-hour ambulatory systolic blood pressure over a 12-week treatment period.[9]
Alternative Aldosterone Synthase Inhibitor Trial Protocols
-
Lorundrostat - Target-HTN (Phase 2): A randomized, double-blind, placebo-controlled, dose-ranging trial in 200 adults with uncontrolled hypertension on two or more antihypertensive medications. Participants were randomized to placebo or one of five doses of lorundrostat. The primary endpoint was the change in automated office systolic blood pressure from baseline to week 8.[10][24]
-
Osilodrostat - LINC 3 (Phase 3): A multicenter, open-label study with a double-blind, randomized withdrawal period in patients with Cushing's disease (a condition of cortisol excess, but the drug also inhibits aldosterone synthase). The study evaluated the efficacy and safety of osilodrostat in reducing mean 24-hour urinary free cortisol.[21]
Mineralocorticoid Receptor Antagonist Trial Protocols
-
Spironolactone - PATHWAY-2: A double-blind, placebo-controlled, crossover trial in patients with resistant hypertension. Patients rotated through 12-week treatment cycles of spironolactone (25-50 mg), bisoprolol (5-10 mg), doxazosin (4-8 mg), and placebo, in addition to their baseline therapy. The primary endpoint was the difference in home systolic blood pressure.[12][13]
Conclusion
This compound has demonstrated significant blood pressure-lowering effects in patients with resistant hypertension, with a favorable safety profile attributed to its high selectivity for aldosterone synthase. Compared to less selective aldosterone synthase inhibitors like osilodrostat, Baxdrostat offers the advantage of minimal impact on cortisol levels. When compared to MRAs, Baxdrostat provides a targeted approach to reducing aldosterone production rather than blocking its effects, which may offer a different risk-benefit profile, particularly concerning hormonal side effects. The long-term safety and efficacy of Baxdrostat in broader patient populations are being further evaluated in ongoing clinical trials. This guide provides a comparative framework based on current data to inform further research and clinical development in the field of hypertension and aldosterone-mediated diseases.
References
- 1. AZ's baxdrostat mets endpoint in resistant hypertension - European Biotechnology Magazine [european-biotechnology.com]
- 2. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 Phase III trial [astrazeneca-us.com]
- 3. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
- 4. Baxdrostat Slashes BP in Resistant Hypertension: BrigHTN [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 8. Baxdrostat demonstrated a statistically significant and highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure in patients with resistant hypertension in the Bax24 phase III trial [pharmabiz.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. visualmed.org [visualmed.org]
- 11. Mineralys Therapeutics Announces publication – Ysios Capital [ysioscapital.com]
- 12. Pathway — NephJC [nephjc.com]
- 13. Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2): a randomised, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Therapies for Treatment-Resistant Hypertension: A Review of Lorundrostat and Related Selective Aldosterone Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First‐in‐human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lorundrostat in Participants With Uncontrolled Hypertension and Treatment-Resistant Hypertension: The Launch-HTN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CinCor Pharma Announces Publication in the New England Journal of Medicine of Phase 2 BrigHtn Data on Selective Aldosterone Synthase Inhibitor Baxdrostat in Treatment-Resistant Hypertension - BioSpace [biospace.com]
- 23. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aldosterone Synthase Inhibition Wi ... | Article | H1 Connect [archive.connect.h1.co]
(Rac)-Baxdrostat: A Comparative Analysis of Cross-Reactivity with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the synthesis of aldosterone. Its remarkable selectivity over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, represents a significant advancement in the development of treatments for conditions associated with elevated aldosterone levels, such as resistant hypertension.[1][2] This guide provides an objective comparison of the cross-reactivity of this compound with other cytochrome P450 (CYP) enzymes, supported by available experimental data.
Executive Summary
Preclinical in vitro studies demonstrate that this compound has a highly favorable selectivity profile. It is a potent inhibitor of its target enzyme, CYP11B2, while exhibiting minimal inhibitory activity against a panel of major drug-metabolizing CYP450 enzymes. This high degree of selectivity minimizes the potential for drug-drug interactions and off-target side effects related to the inhibition of other steroidogenic pathways or the metabolism of concomitant medications.
Quantitative Assessment of CYP450 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cytochrome P450 enzymes. The data highlights the significant difference in potency between its intended target (CYP11B2) and other CYP isoforms.
| Cytochrome P450 Isoform | This compound IC50 | Interpretation |
| CYP11B2 (Aldosterone Synthase) | ~6.7 - 12.9 nM | High Potency |
| CYP11B1 (11β-Hydroxylase) | Selectivity Ratio (CYP11B1/CYP11B2): ~181 - 195 | High Selectivity |
| CYP1A2 | >50 µM | Low Inhibitory Potential |
| CYP2C9 | >50 µM | Low Inhibitory Potential |
| CYP2C19 | >50 µM | Low Inhibitory Potential |
| CYP2D6 | >50 µM | Low Inhibitory Potential |
| CYP3A-M | >50 µM | Low Inhibitory Potential |
Data sourced from preclinical in vitro studies.
Signaling Pathway and Experimental Workflow
To visually represent the context of Baxdrostat's mechanism and the methodology for assessing its cross-reactivity, the following diagrams are provided.
Caption: Simplified steroidogenesis pathway highlighting the selective inhibition of CYP11B2 by Baxdrostat.
Caption: A generalized experimental workflow for determining the IC50 of a compound against CYP enzymes.
Experimental Protocols
While the specific, detailed protocol used for the this compound studies cited is not publicly available, the following represents a standard and widely accepted methodology for assessing in vitro CYP inhibition using human liver microsomes and LC-MS/MS analysis.[1][3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.
Materials:
-
Test compound (this compound)
-
Pooled human liver microsomes (HLMs)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for each metabolite
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, probe substrates, and internal standards in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the appropriate buffer. A serial dilution of the test compound is prepared to cover a range of concentrations.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate. The final incubation volume is typically 100-200 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the proteins. The internal standard is often included in the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate in the supernatant using a validated LC-MS/MS method.[3]
-
The method should be optimized for the separation and detection of the metabolite and internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to a vehicle control (containing no test compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
The available in vitro data consistently demonstrates that this compound is a highly selective inhibitor of CYP11B2. Its cross-reactivity with major drug-metabolizing CYP450 enzymes is minimal, with IC50 values significantly higher than clinically relevant concentrations. This high selectivity is a key attribute that contributes to its favorable safety profile and low potential for clinically significant drug-drug interactions mediated by CYP inhibition. Researchers and drug development professionals can be confident in the targeted mechanism of action of Baxdrostat, which distinguishes it from less selective aldosterone synthase inhibitors.
References
- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and high-throughput LC-MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of (Rac)-Baxdrostat and Osilodrostat for Aldosterone and Cortisol Modulation
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Baxdrostat and osilodrostat represent significant advancements in the pharmacological manipulation of the steroidogenesis pathway, offering therapeutic potential in conditions characterized by hormonal dysregulation. This guide provides a detailed comparative study of these two agents, focusing on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the experimental methodologies used in their evaluation.
Mechanism of Action: Targeting Steroid Hormone Synthesis
Both this compound and osilodrostat function by inhibiting key enzymes in the adrenal steroidogenesis pathway. However, their primary targets and selectivity profiles differ significantly, leading to distinct clinical applications.
This compound is a highly selective, potent, and orally active inhibitor of aldosterone synthase (CYP11B2) .[1][2][3][4] This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid that plays a crucial role in regulating blood pressure through sodium and water retention.[1] By specifically inhibiting CYP11B2, baxdrostat reduces aldosterone production, leading to a decrease in blood pressure.[3] A key characteristic of baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[2][4] This selectivity minimizes the risk of off-target effects on cortisol levels.[3]
Osilodrostat , on the other hand, is a potent inhibitor of 11β-hydroxylase (CYP11B1) .[5][6][7] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol. By inhibiting CYP11B1, osilodrostat effectively reduces cortisol production, making it a therapeutic option for conditions of cortisol excess, such as Cushing's disease.[7] Importantly, osilodrostat also exhibits significant inhibitory activity against aldosterone synthase (CYP11B2).[5][6] This dual-inhibitory action can lead to reductions in both cortisol and aldosterone levels.
Comparative Data Presentation
The following tables summarize the key characteristics and clinical trial data for this compound and osilodrostat.
Table 1: General Characteristics
| Feature | This compound | Osilodrostat |
| Primary Target | Aldosterone Synthase (CYP11B2)[1][2] | 11β-hydroxylase (CYP11B1)[5][6] |
| Secondary Target(s) | Minimal effect on CYP11B1[3] | Aldosterone Synthase (CYP11B2)[5][6] |
| Primary Indication | Hypertension[1][4] | Cushing's Disease[7] |
| Administration Route | Oral[1] | Oral[7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Osilodrostat |
| Half-life | Approximately 29 hours[3] | Approximately 4 hours |
| Dosing Frequency | Once daily[3] | Twice daily |
| Metabolism | - | Extensively metabolized |
| Elimination | - | Primarily through urine as metabolites |
Table 3: Clinical Efficacy and Safety from Key Trials
| Trial | Drug | Primary Endpoint | Key Findings | Common Adverse Events |
| BrigHTN (Phase 2) [8][9][10] | This compound | Change in systolic blood pressure | Dose-dependent reduction in systolic blood pressure. At 2mg, a reduction of -20.3 mmHg was observed.[8] | Generally well-tolerated.[9] |
| BaxHTN (Phase 3) [11][12][13] | This compound | Change in seated systolic blood pressure | Statistically significant reduction in seated systolic blood pressure at 1mg and 2mg doses compared to placebo.[11] | - |
| LINC 3 (Phase 3) [14][15] | Osilodrostat | Proportion of patients with normal mean 24-h UFC | Rapid and sustained normalization of mean urinary free cortisol (mUFC).[14] | Nausea, headache, fatigue, adrenal insufficiency. |
| LINC 4 (Phase 3) [16][17][18][19][20] | Osilodrostat | Proportion of patients with mUFC ≤ ULN at week 12 | 77% of patients on osilodrostat achieved normal mUFC levels compared to 8% on placebo.[17][19] | Decreased appetite, arthralgia, nausea.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and osilodrostat.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency and selectivity of the compounds against their target enzymes.
General Protocol for Osilodrostat Inhibition of CYP11B1 and CYP11B2:
-
Cell Lines: V79 cells stably expressing human CYP11B1 or CYP11B2 are utilized.[21]
-
Substrates: 11-deoxycortisol is used as the substrate for CYP11B1, and corticosterone is used for CYP11B2.[21]
-
Incubation: Cells are incubated with the respective substrate in the presence of varying concentrations of osilodrostat.[21]
-
Detection: The conversion of the substrate to its product (cortisol for CYP11B1 and aldosterone for CYP11B2) is measured.[21]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of inhibition. For osilodrostat, the IC50 for CYP11B1 was found to be 9.5 ± 0.5 nM, and for CYP11B2, it was 0.28 ± 0.06 nM.[21]
Note: A detailed, publicly available protocol for the specific in vitro aldosterone synthase inhibition assay used for this compound was not found in the searched literature. However, preclinical studies confirm its high selectivity for aldosterone synthase over 11β-hydroxylase.[2][4]
Clinical Trial Methodologies
Objective: To assess the efficacy of baxdrostat in lowering blood pressure in patients with treatment-resistant hypertension.
Protocol:
-
Device: An automated in-office blood-pressure monitor is used.[22]
-
Procedure: Blood pressure is determined as the average of three measurements.[22]
-
Patient State: Measurements are taken while the patient is seated.[22]
-
Primary Endpoint: The primary endpoint is the change in seated systolic blood pressure from baseline to the end of the treatment period (e.g., 12 weeks).[8][10]
Objective: To evaluate the efficacy of osilodrostat in normalizing cortisol levels in patients with Cushing's disease.
Protocol:
-
Sample Collection: Patients collect urine over a 24-hour period. In the LINC 4 trial, patients collected two 24-hour urine samples, preferably over two consecutive days immediately before each study visit.[14]
-
Analysis Method: The mean urinary free cortisol (mUFC) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Primary Endpoint: The primary endpoint is the proportion of patients with mUFC less than or equal to the upper limit of normal (ULN) at a specified time point (e.g., week 12).[17][18][19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Free Cortisol:
-
Sample Preparation: A common method involves adding a stable isotope-labeled internal standard (e.g., d4-cortisol) to a urine aliquot, followed by extraction.[11]
-
Chromatography: The extracted sample is injected into a liquid chromatography system, typically with a C18 column, to separate cortisol from other urinary components.[11]
-
Mass Spectrometry: The separated cortisol is then ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer, which provides high specificity and sensitivity.[11]
Conclusion
This compound and osilodrostat are distinct pharmacological agents with different primary targets and clinical indications. Baxdrostat's high selectivity for aldosterone synthase makes it a promising therapeutic for hypertension, with a favorable safety profile regarding cortisol levels. Osilodrostat, a potent inhibitor of cortisol synthesis with additional effects on aldosterone, is an effective treatment for Cushing's disease. The rigorous experimental methodologies employed in their development, from in vitro enzyme assays to large-scale clinical trials, provide a solid foundation for their clinical use and further research. This comparative guide serves as a resource for scientists and clinicians to understand the nuances of these two important drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
- 10. BrigHTN Trial PHASE 2 TRIAL OF BAXDROSTAT.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of free and total cortisol in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. Developing an ultra-performance liquid chromatography-tandem mass spectrometry for detecting aldosterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarindexing.com [scholarindexing.com]
On-Target Efficacy of (Rac)-Baxdrostat in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of (Rac)-Baxdrostat, a selective aldosterone synthase inhibitor, in animal models. The data presented is compiled from preclinical studies and is intended to offer a clear comparison with other aldosterone synthase inhibitors, supported by detailed experimental protocols.
This compound has demonstrated potent and selective inhibition of aldosterone synthase (CYP11B2) in preclinical animal models, leading to a significant reduction in aldosterone levels without impacting cortisol production.[1] This high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, is a key characteristic of Baxdrostat.[2]
Quantitative Data Summary
The following tables summarize the in vitro selectivity and in vivo efficacy of this compound and comparator aldosterone synthase inhibitors in animal models.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Compound | Target Enzyme | Monkey Ki (nmol/L) | Human Ki (nmol/L) | Selectivity Ratio (CYP11B1/CYP11B2) - Monkey | Selectivity Ratio (CYP11B1/CYP11B2) - Human |
| This compound (RO6836191) | Aldosterone Synthase (CYP11B2) | 4 ± 2.2 | 13 ± 2.2 | 800 | 100 |
| 11β-Hydroxylase (CYP11B1) | 3150 ± 1410 | 1310 ± 533 | |||
| FAD286 | Aldosterone Synthase (CYP11B2) | 3 | - | 40 | ~6 |
| 11β-Hydroxylase (CYP11B1) | 90 | - | |||
| LCI699 (Osilodrostat) | Aldosterone Synthase (CYP11B2) | 10 | 1.4 ± 0.2 | 8 | - |
| 11β-Hydroxylase (CYP11B1) | 80 | - |
Note: Data for FAD286 and LCI699 in monkey models are from a comparative study with BI 689648. Human Ki for LCI699 is from a separate in vitro study. A direct human Ki for FAD286 was not available in the reviewed sources.[3][4][5]
Table 2: In Vivo Effects on Aldosterone and Cortisol in Cynomolgus Monkeys (ACTH Challenge Model)
| Compound | Dose | Aldosterone Reduction | Cortisol Levels |
| This compound (RO6836191) | 0.035 mg/kg (single oral) | 70% decrease vs. vehicle | No significant change vs. vehicle |
| 3 mg/kg (single oral) | ~80-90% decrease vs. vehicle | No significant change vs. vehicle | |
| 30 mg/kg (single oral) | 90% decrease vs. vehicle | No significant change vs. vehicle | |
| LCI699 (Osilodrostat) | 5 - 150 µg/kg (single oral) | Dose-dependent inhibition (ED₅₀ = 13 µg/kg) | No significant inhibition |
Note: Data for Baxdrostat and LCI699 are from separate studies.[3][4]
Table 3: Effects in Other Animal Models
| Compound | Animal Model | Condition | Key Findings |
| FAD286 | Rat | Heart Failure | Increased cardiac output without altering arterial pressure; improved left ventricular function.[6] |
| LCI699 (Osilodrostat) | Rat | Angiotensin II Stimulation | ED₅₀ for inhibiting aldosterone response was 0.6 mg/kg.[4] |
| Rat | ACTH Stimulation | ED₅₀ for inhibiting aldosterone response was 1.1 mg/kg.[4] |
Experimental Protocols
This compound: In Vivo Cynomolgus Monkey Pharmacology Study
-
Animal Model: Cynomolgus monkeys.
-
Study Design: A single-dose, open-label study.
-
Dosing: Animals (n=2 per dose group) received a single oral gavage of either vehicle or this compound at doses of 0.035, 3, or 30 mg/kg.[3]
-
ACTH Challenge: To stimulate adrenal steroidogenesis, 0.0145 mg/kg of Synacthen (a synthetic adrenocorticotropic hormone) was administered intramuscularly one hour after the oral dose of Baxdrostat or vehicle.[3]
-
Sample Collection: Serial blood samples were collected pre- and post-dosing to determine the plasma concentrations of Baxdrostat, aldosterone, cortisol, and their precursors.[3]
-
Analytical Methods: Plasma hormone concentrations were measured using validated analytical techniques, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure sensitivity and specificity.
LCI699 (Osilodrostat): In Vivo Cynomolgus Monkey Pharmacology Study
-
Animal Model: Cynomolgus monkeys.
-
Dosing: Oral administration of LCI699 at doses ranging from 5 to 150 µg/kg.[4]
-
ACTH Challenge: An ACTH challenge was administered to stimulate aldosterone and cortisol synthesis.[4]
-
Sample Collection and Analysis: Blood samples were collected to measure plasma aldosterone and cortisol concentrations. The half-maximal effective dose (ED₅₀) for aldosterone inhibition was calculated.[4]
FAD286: Rat Heart Failure Model
-
Animal Model: Rats with experimentally induced heart failure.
-
Dosing: FAD286 was administered at a dose of 4 mg/kg/day.[6]
-
Comparison: The effects of FAD286 were compared to those of the mineralocorticoid receptor antagonist spironolactone (80 mg/kg/day).[6]
-
Endpoints: Cardiovascular function, including cardiac output, arterial pressure, and left ventricular hemodynamics, was assessed.[6]
Visualizing the Mechanism and Workflow
Signaling Pathway of Aldosterone Synthesis Inhibition
Caption: Aldosterone synthesis pathway and the inhibitory point of this compound.
Experimental Workflow for In Vivo Primate Studies
Caption: General experimental workflow for testing aldosterone synthase inhibitors in non-human primates.
References
- 1. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor vicadrostat in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of (Rac)-Baxdrostat and its individual enantiomers
A Head-to-Head Comparison of (Rac)-Baxdrostat and its Individual Enantiomers for Researchers, Scientists, and Drug Development Professionals
Baxdrostat, a potent and selective inhibitor of aldosterone synthase (CYP11B2), has emerged as a promising therapeutic agent for the management of hypertension. Developed as a single enantiomer, (R)-Baxdrostat, the drug's chirality is a critical aspect of its pharmacological profile. This guide provides a head-to-head comparison of what is known about the racemic mixture of Baxdrostat versus its individual enantiomers, supported by available experimental data and detailed methodologies.
Executive Summary
Current publicly available scientific literature and patent information indicate that Baxdrostat has been developed and studied clinically as the single (+)-(R)-enantiomer. This suggests a strategic decision in drug development to pursue the stereoisomer with the optimal therapeutic profile. While direct, side-by-side comparative studies of the racemic mixture versus the individual (R)- and (S)-enantiomers are not extensively detailed in published literature, the exclusive focus on the (R)-enantiomer in clinical trials implies that it is the eutomer—the enantiomer with the desired pharmacological activity.
This guide will focus on the well-characterized (R)-Baxdrostat, and where information is available, infer the likely properties of the (S)-enantiomer and the racemic mixture.
Data Presentation: (R)-Baxdrostat vs. (S)-Baxdrostat
Direct comparative quantitative data for the (S)-enantiomer is not available in the public domain. The following table summarizes the known data for (R)-Baxdrostat and the inferred properties of the (S)-enantiomer and the racemate.
| Parameter | (R)-Baxdrostat | (S)-Baxdrostat | This compound (Inferred) |
| Target Enzyme | Aldosterone Synthase (CYP11B2) | Presumed to be Aldosterone Synthase (CYP11B2) | Aldosterone Synthase (CYP11B2) |
| In Vitro Activity (IC50 for CYP11B2) | Highly potent inhibitor[1] | Data not publicly available; presumed to be significantly less active or inactive. | Expected to be approximately half the potency of (R)-Baxdrostat, assuming the (S)-enantiomer is inactive. |
| Selectivity (CYP11B2 vs. CYP11B1) | High selectivity for CYP11B2 over CYP11B1 (cortisol synthase)[2] | Data not publicly available. | Selectivity would be dependent on the activity and selectivity of the (S)-enantiomer. |
| Clinical Development | Advanced to Phase III clinical trials for hypertension[3][4] | Not developed clinically. | Not developed clinically. |
Mechanism of Action and Signaling Pathway
Baxdrostat exerts its therapeutic effect by selectively inhibiting aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex. By blocking this enzyme, Baxdrostat reduces circulating levels of aldosterone, a hormone that contributes to sodium and water retention, leading to increased blood pressure. The high selectivity for CYP11B2 over CYP11B1 (the enzyme for cortisol synthesis) is a critical feature, minimizing the risk of off-target hormonal side effects.[2][5]
References
- 1. Baxdrostat: A Potential First-in-Class Blockbuster with 20-Year Mechanism Breakthrough [bldpharm.com]
- 2. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: (Rac)-Baxdrostat versus First-Generation Aldosterone Synthase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, selectivity, and experimental validation of a new generation of aldosterone synthase inhibitors.
The quest for potent and selective inhibitors of aldosterone synthase (CYP11B2) has been a focal point in the development of novel therapeutics for hypertension and other cardiovascular diseases. While first-generation inhibitors laid the groundwork, their clinical utility has been hampered by a lack of selectivity, leading to off-target effects. This guide provides a detailed comparison of (Rac)-Baxdrostat, a next-generation inhibitor, against its first-generation predecessors, supported by experimental data and detailed methodologies.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of aldosterone synthase, demonstrating a significant improvement over first-generation compounds like Fadrozole and Osilodrostat (LCI699). Its superior selectivity for CYP11B2 over CYP11B1, the enzyme responsible for cortisol synthesis, minimizes the risk of adrenal insufficiency, a key concern with earlier inhibitors. This enhanced profile, coupled with a favorable pharmacokinetic profile, positions Baxdrostat as a promising candidate for the treatment of aldosterone-mediated conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound and first-generation aldosterone synthase inhibitors, providing a clear, quantitative comparison of their potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors [1][2][3][4]
| Compound | Target Enzyme | IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
| This compound | CYP11B2 (Aldosterone Synthase) | ~0.1 - 0.5 | >100-fold |
| CYP11B1 (11β-hydroxylase) | >50 | ||
| Osilodrostat (LCI699) | CYP11B2 (Aldosterone Synthase) | 0.7 | ~3 - 10-fold |
| CYP11B1 (11β-hydroxylase) | 2.5 - 35 | ||
| Fadrozole | CYP11B2 (Aldosterone Synthase) | ~2-5 | ~6-fold |
| CYP11B1 (11β-hydroxylase) | ~12-30 |
Table 2: Pharmacokinetic Profiles [5][6]
| Compound | Half-life (hours) | Dosing Frequency |
| This compound | ~29 - 31 | Once daily |
| Osilodrostat (LCI699) | ~4.7 | Twice daily |
| Fadrozole | Not well-established for this indication | Not applicable |
Table 3: Clinical Efficacy in Hypertension (Phase II/III Trial Data) [7][8][9]
| Compound | Study | Dose | Placebo-Adjusted Systolic Blood Pressure Reduction (mmHg) |
| This compound | BrigHTN | 1 mg | -8.1 |
| 2 mg | -11.0 | ||
| Osilodrostat (LCI699) | Various | - | Modest reductions, development for hypertension halted due to lack of selectivity. |
| Fadrozole | - | - | Not advanced to late-stage clinical trials for hypertension. |
Experimental Protocols
The data presented in this guide are derived from a combination of preclinical and clinical studies. Below are detailed methodologies for key experiments cited.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of the inhibitors against human CYP11B2 and CYP11B1.
-
Methodology:
-
Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as fission yeast or V79 hamster cells.[10] The NCI-H295R human adrenocortical carcinoma cell line, which endogenously expresses both enzymes, is also a common model.[11]
-
Substrate: A specific substrate for the enzymes, such as 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1, is used. Often, a radiolabeled substrate is employed for ease of detection.
-
Incubation: The recombinant enzymes or cell lysates are incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., Baxdrostat, Osilodrostat, Fadrozole).
-
Product Quantification: The formation of the product (aldosterone or cortisol, respectively) is measured using techniques such as radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration. Selectivity is determined by the ratio of the IC50 value for CYP11B1 to the IC50 value for CYP11B2.
-
In Vivo Animal Models
-
Objective: To assess the in vivo efficacy and safety of the inhibitors in a physiological setting.
-
Methodology:
-
Animal Models: Spontaneously hypertensive rats (SHR) are a widely used model for hypertension research.[12] Transgenic rat models overexpressing human renin and angiotensinogen are also employed to create a state of hyperaldosteronism.[13] For preclinical safety and pharmacokinetic studies, cynomolgus monkeys are often used due to their physiological similarity to humans.[7]
-
Drug Administration: The inhibitors are administered orally at various doses.
-
Hormone Level Measurement: Blood and urine samples are collected at different time points to measure the levels of aldosterone, cortisol, and their precursors using LC-MS or other sensitive analytical methods.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods.
-
Safety Assessment: Animals are monitored for any adverse effects, and tissues may be collected for histopathological analysis.
-
Clinical Trials in Humans
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of the inhibitors in human subjects.
-
Methodology (Example: BrigHTN Phase II Trial for Baxdrostat):
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.
-
Patient Population: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.
-
Intervention: Patients are randomly assigned to receive different doses of the inhibitor (e.g., baxdrostat at 0.5 mg, 1 mg, or 2 mg) or a placebo once daily for a specified period (e.g., 12 weeks).
-
Primary Endpoint: The primary outcome is typically the change in systolic blood pressure from baseline to the end of the treatment period in each inhibitor group compared to the placebo group.
-
Secondary and Safety Endpoints: These include changes in diastolic blood pressure, serum and urinary aldosterone levels, and cortisol levels. Safety is assessed through the monitoring of adverse events, including any signs of adrenocortical insufficiency.
-
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition
The diagram below illustrates the RAAS pathway and the points of intervention for aldosterone synthase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Baxdrostat in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (Rac)-Baxdrostat are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not just a matter of best practice but a regulatory necessity. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general laboratory safety and chemical handling principles.
Core Principles of this compound Waste Management
This compound, an aldosterone synthase inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires a meticulous approach to prevent contamination of drains, water courses, or the soil[1][2]. The primary principle is to manage all this compound waste as hazardous chemical waste, ensuring it is collected, labeled, and disposed of by a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local regulations[2][3].
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or eye contact[1][2].
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile or latex) |
| Body Protection | Impervious clothing or lab coat |
| Respiratory Protection | Suitable respirator if dust or aerosols are generated |
Ensure adequate ventilation, such as working in a fume hood, especially when handling the powder form of the compound. An accessible safety shower and eye wash station are also mandatory in the handling area[1][2].
Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the proper disposal of this compound from a laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Establish a designated and clearly labeled hazardous waste container for all materials contaminated with this compound.
-
-
Collection of Contaminated Materials:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, masks), weigh boats, and any other solid materials that have come into contact with the compound. Collect these items in a dedicated, sealable, and appropriately labeled hazardous waste container[4].
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container, compatible with the solvent used. Do not pour any solution containing Baxdrostat down the drain[1][2].
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in an approved sharps container and managed as hazardous waste[3][5].
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may still require it to be handled as hazardous waste[6].
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include information on the solvent if it is a liquid waste.
-
Keep waste containers securely closed except when adding waste[3].
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[3][7].
-
EHS will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which is typically incineration for pharmaceutical waste[4][7].
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2].
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses[2].
-
Cleanup:
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders[2].
-
For powder spills, carefully sweep or vacuum the material, avoiding dust formation.
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol[2].
-
Disposal of Cleanup Materials: All materials used for cleanup must be collected and disposed of as hazardous waste according to the procedures outlined above[2].
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. Baxdrostat|1428652-17-8|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. odu.edu [odu.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. www1.villanova.edu [www1.villanova.edu]
- 6. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling (Rac)-Baxdrostat
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Baxdrostat. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is an aldosterone synthase inhibitor.[1] While one safety data sheet (SDS) classifies it as not a hazardous substance or mixture[2], another identifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[3] Due to the conflicting classifications, it is imperative to handle this compound with caution, adhering to the more stringent safety protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical measure to prevent exposure. The following PPE is recommended for handling this compound.[3][4]
| Area of Protection | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes, dust, and aerosols.[3] |
| Hand Protection | Protective gloves | Prevents direct skin contact. Ensure gloves are compatible with the solvents used. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination.[3] |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to avoid inhalation of dust.[3] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.[2][3]
Operational Plan: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area.[2][3]
-
Use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended, especially when handling the powdered form to avoid dust and aerosol formation.[2][3]
-
Ensure that a safety shower and an eye wash station are readily accessible.[2][3]
-
-
Handling the Compound :
-
Storage :
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.[2]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Call a physician promptly.[2] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove all contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2] |
Spill and Disposal Plan
Spill Containment and Cleanup [2]
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb : For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For powders, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate : Scrub surfaces and equipment with alcohol.[2]
-
Dispose : Collect all contaminated materials into a suitable, labeled container for disposal according to regulations.[2][3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Dispose of contents and containers in an approved waste disposal plant.[3]
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Unused investigational medications should be destroyed in accordance with Federal Resource Conservation and Recovery Act (RCRA) guidelines.[5]
-
Vendor Disposal : Engage a licensed environmental management vendor for the incineration of the chemical waste.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Baxdrostat|1428652-17-8|MSDS [dcchemicals.com]
- 4. Effects of Wearing Personal Protective Equipment on Serum Cortisol Levels and Physiological Variables in Healthcare Workers: A Randomised Controlled Trial in a Simulated Pandemic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
